Platanic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-17(30)18-9-14-29(24(32)33)16-15-27(5)19(23(18)29)7-8-21-26(4)12-11-22(31)25(2,3)20(26)10-13-28(21,27)6/h18-23,31H,7-16H2,1-6H3,(H,32,33)/t18-,19+,20-,21+,22-,23+,26-,27+,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMPLOSJMIQORE-FUAAEJBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976042 | |
| Record name | 1-Acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethylicosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6060-06-6 | |
| Record name | Platanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6060-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006060066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethylicosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Platanic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platanic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the known natural sources of this compound, its biosynthetic origins, detailed experimental protocols for its isolation and quantification, and an exploration of its biological activities and associated signaling pathways.
Natural Sources of this compound
This compound has been successfully isolated from a select number of plant species. The primary documented sources include:
-
Syzygium claviflorum : The leaves of this plant are a confirmed source of this compound.[1]
-
Breynia fruticosa : This plant species has also been reported to contain this compound.
-
Leptospermum scoparium : Commonly known as Manuka, this plant is another identified natural source of this compound.
While the name might suggest a connection to the Platanus (plane tree) genus, current scientific literature does not substantiate this as a primary source of this compound. Research on Platanus species has revealed the presence of other triterpenoids, such as betulinic acid, but not this compound itself.
Biosynthesis of this compound
This compound, as a triterpenoid, is synthesized in plants through the isoprenoid pathway. The biosynthesis originates from the cytosolic mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
The general biosynthetic pathway leading to this compound is as follows:
-
Squalene Synthesis : Two molecules of farnesyl pyrophosphate (FPP), each formed from the condensation of three IPP units, are joined head-to-head to form squalene. This reaction is catalyzed by squalene synthase.
-
Cyclization : Squalene undergoes epoxidation to 2,3-oxidosqualene by squalene epoxidase. Subsequently, 2,3-oxidosqualene is cyclized by a specific oxidosqualene cyclase (OSC), likely a β-amyrin synthase in the case of lupane-type triterpenoids like this compound, to form the fundamental pentacyclic triterpene skeleton.
-
Post-Cyclization Modifications : The initial triterpene scaffold undergoes a series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases (CYP450s) and other enzymes, to introduce the various functional groups characteristic of this compound. These modifications result in the final structure of 3β-hydroxy-20-oxo-30-norlupan-28-oic acid.
Figure 1. Generalized biosynthetic pathway of this compound.
Experimental Protocols
Isolation of this compound from Syzygium claviflorum Leaves
This protocol outlines a general procedure for the extraction and isolation of this compound. Optimization may be required based on the specific plant material and laboratory conditions.
1. Extraction:
-
Plant Material Preparation: Air-dry the leaves of Syzygium claviflorum at room temperature and then grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered leaves in methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc). This compound is expected to be in the less polar fractions.
-
2. Isolation by Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Prepare a silica gel column using a suitable solvent like n-hexane.
-
Sample Loading: Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v).
-
Visualization: Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent such as a solution of ceric sulfate in sulfuric acid followed by heating.
-
-
Purification: Combine the fractions containing the compound of interest (based on TLC analysis) and further purify using repeated column chromatography or preparative TLC to obtain pure this compound.
References
A Technical Guide to the Discovery and Isolation of Platanic Acid from Syzygium claviflorum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platanic acid, a pentacyclic triterpenoid, has been identified as a significant bioactive compound isolated from the leaves of Syzygium claviflorum. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside available quantitative data. Furthermore, this document illustrates a putative signaling pathway associated with its cytotoxic effects and outlines the experimental workflow from plant material to pure compound. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
The genus Syzygium, belonging to the Myrtaceae family, is a rich source of diverse secondary metabolites, including terpenoids, flavonoids, and phenolic compounds. Several species within this genus have been traditionally used in folk medicine, prompting scientific investigation into their phytochemical constituents and biological activities. Syzygium claviflorum (Roxb.) Wall., a member of this genus, has been shown to produce bioactive triterpenoids, including this compound.
This compound (3β-hydroxy-20-oxo-30-norlupan-28-oic acid) is a naturally occurring pentacyclic triterpenoid that has demonstrated notable biological activities. Initial studies have highlighted its potential as an anti-HIV agent[1][2]. Subsequent research has also explored the cytotoxic properties of this compound and its derivatives against various cancer cell lines[3]. This has positioned this compound as a promising scaffold for the development of novel therapeutic agents. This guide details the process of its discovery and isolation from its natural source, Syzygium claviflorum.
Experimental Protocols
The isolation of this compound from Syzygium claviflorum involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of triterpenoids from Syzygium species.
Plant Material Collection and Preparation
-
Collection: The leaves of Syzygium claviflorum are collected from a designated geographical location. A voucher specimen should be deposited in a recognized herbarium for authentication and future reference.
-
Preparation: The collected leaves are thoroughly washed with distilled water to remove any contaminants. They are then air-dried in the shade to prevent the degradation of thermolabile compounds. The dried leaves are ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. A common method is maceration, where the plant powder is soaked in methanol for a period of 72 hours with occasional stirring. This process is typically repeated three times to ensure complete extraction of the phytochemicals.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This yields a crude methanolic extract.
Fractionation
-
Bioactivity-Guided Fractionation: The crude methanolic extract is subjected to bioactivity-guided fractionation to isolate the active constituents[4][5][6][7]. This involves partitioning the extract between solvents of varying polarities.
-
Solvent Partitioning: The crude extract is suspended in a mixture of methanol and water (9:1 v/v) and then partitioned successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc). This separates the compounds based on their polarity. The anti-HIV activity of each fraction is monitored to guide the isolation process.
Chromatographic Purification
-
Column Chromatography: The bioactive fraction (typically the less polar fractions for triterpenoids) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Further Purification: Fractions showing similar profiles on Thin Layer Chromatography (TLC) are pooled and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The structure of the isolated this compound is confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.
Data Presentation
The following tables summarize the key quantitative data associated with the isolation and biological activity of this compound.
| Parameter | Value | Reference |
| Plant Source | Syzygium claviflorum (leaves) | [1] |
| Compound Type | Pentacyclic Triterpenoid | [8] |
| Molecular Formula | C₂₉H₄₆O₄ | [8] |
| Molecular Weight | 458.7 g/mol | [8] |
Table 1: Physicochemical Properties of this compound
| Activity | Cell Line | EC₅₀ / IC₅₀ | Reference |
| Anti-HIV Replication | H9 Lymphocyte | EC₅₀: 6.5 µM | [9] |
| Cytotoxicity (Derivatives) | Various human tumor cell lines | Not specified for parent compound | [3] |
Table 2: Biological Activity of this compound
Visualization of Workflows and Pathways
Experimental Workflow for Isolation
The following diagram illustrates the systematic workflow for the isolation of this compound from Syzygium claviflorum.
Caption: Experimental workflow for the isolation of this compound.
Postulated Signaling Pathway for Cytotoxicity
While the precise signaling pathway for this compound-induced cytotoxicity is not fully elucidated, many triterpenoids are known to induce apoptosis. The following diagram depicts a plausible intrinsic apoptosis pathway that may be activated by this compound in cancer cells.
Caption: Postulated intrinsic apoptosis signaling pathway for this compound.
Conclusion
This compound, isolated from Syzygium claviflorum, represents a promising natural product with significant anti-HIV and potential cytotoxic activities. The methodologies outlined in this guide provide a framework for its consistent isolation and purification, which is crucial for further preclinical and clinical investigations. The elucidation of its precise mechanism of action, particularly its effects on cellular signaling pathways, will be a critical next step in realizing its therapeutic potential. This technical guide serves as a foundational resource for scientists dedicated to the exploration and development of novel therapeutics from natural sources.
References
- 1. Bioactive triterpenoids from Indonesian medicinal plant S... [degruyterbrill.com]
- 2. Anti-AIDS agents, 11. Betulinic acid and this compound as anti-HIV principles from Syzigium claviflorum, and the anti-HIV activity of structurally related triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive triterpenoids from Indonesian medicinal plant S... [degruyterbrill.com]
- 4. Bioactivity-Guided Fractionation and Identification of Antidiabetic Compound of Syzygium polyanthum (Wight.)'s Leaf Extract in Streptozotocin-Induced Diabetic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and characterization of triterpenoids from bark of Syzygium alternifolium (Wight) Walp | Semantic Scholar [semanticscholar.org]
- 9. A novel cisplatin mediated apoptosis pathway is associated with acid sphingomyelinase and FAS proapoptotic protein activation in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pentacyclic Triterpenoid Structure of Platanic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platanic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-HIV and cytotoxic activities. This technical guide provides a comprehensive overview of the core structural features of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its reported biological activities. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.
Core Structure and Chemical Identity
This compound, systematically known as 3β-hydroxy-20-oxo-30-norlupan-28-oic acid, is a member of the lupane class of pentacyclic triterpenoids. Its chemical structure is characterized by a five-ring carbon skeleton with specific functional group substitutions that contribute to its biological activity.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
| Molecular Formula | C₂₉H₄₆O₄ |
| Molecular Weight | 458.7 g/mol |
| CAS Number | 6060-06-6 |
| 2D Structure |
Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 284-286 °C[1] |
| Optical Rotation | Data not available in the searched sources. |
Table 3: ¹³C NMR Spectroscopic Data of this compound
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 38.6 |
| 2 | 27.2 |
| 3 | 78.8 |
| 4 | 38.8 |
| 5 | 55.3 |
| 6 | 18.2 |
| 7 | 34.1 |
| 8 | 40.7 |
| 9 | 50.3 |
| 10 | 37.0 |
| 11 | 20.9 |
| 12 | 25.1 |
| 13 | 38.0 |
| 14 | 42.1 |
| 15 | 29.8 |
| 16 | 32.1 |
| 17 | 56.4 |
| 18 | 48.9 |
| 19 | 48.2 |
| 20 | 211.8 |
| 21 | 29.8 |
| 22 | 36.7 |
| 23 | 28.0 |
| 24 | 15.3 |
| 25 | 16.1 |
| 26 | 16.0 |
| 27 | 14.6 |
| 28 | 179.9 |
| 29 | 26.8 |
(Data sourced from a table of 13C NMR chemical shifts for this compound)
Table 4: ¹H NMR, Mass Spectrometry, and IR Spectroscopy Data of this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR | Detailed ¹H NMR data (chemical shifts, coupling constants, multiplicities) were not available in the searched sources. |
| Mass Spectrometry (MS) | Molecular Ion: m/z 458 [M]⁺. Fragmentation Pattern: Detailed fragmentation data from EI-MS was not available. Common fragmentations in triterpenoids involve losses of water, methyl groups, and cleavage of the C-ring.[2][3] |
| Infrared (IR) Spectroscopy | Characteristic Absorptions (cm⁻¹): Expected absorptions include a broad band for the hydroxyl group (O-H stretch) around 3200-3600 cm⁻¹, a sharp peak for the ketone carbonyl group (C=O stretch) around 1715 cm⁻¹, and a peak for the carboxylic acid carbonyl group (C=O stretch) around 1700–1720 cm⁻¹.[4][5][6] |
Experimental Protocols
Isolation and Purification of this compound from Syzygium claviflorum
The following is a generalized protocol based on the initial report of this compound isolation. Specific details from the original publication by Fujioka et al. (1994) were not fully available.[7]
Workflow for Isolation and Purification
Caption: Generalized workflow for the isolation and purification of this compound.
-
Extraction: The dried and powdered leaves of Syzygium claviflorum are extracted with a suitable organic solvent, such as methanol, at room temperature.[7]
-
Concentration: The resulting crude extract is concentrated under reduced pressure to yield a gummy residue.
-
Partitioning: The residue is subjected to solvent-solvent partitioning to separate compounds based on their polarity. For example, partitioning between an aqueous phase and a less polar organic solvent like ethyl acetate.
-
Column Chromatography: The organic-soluble fraction is then subjected to column chromatography over silica gel.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Crystallization: Fractions containing the pure compound are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system to yield pure this compound.
Structural Elucidation Methods
The structure of this compound is determined by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight and information about the fragmentation pattern, which helps in confirming the structure.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as hydroxyl, carbonyl (ketone), and carboxylic acid moieties.
Biological Activity
This compound and its derivatives have been reported to exhibit a range of biological activities.
Table 5: Summary of Reported Biological Activities of this compound and Its Derivatives
| Activity | Target/Assay | Results | Reference |
| Anti-HIV Activity | HIV replication in H9 lymphocyte cells | Inhibits HIV replication. Specific EC₅₀ value not available in the searched abstract. | [7] |
| Cytotoxic Activity | Various human tumor cell lines (SRB assay) | Derivatives of this compound show good cytotoxicity. A methyl amino derivative induced apoptosis in A2780 ovarian carcinoma cells. Specific IC₅₀ values for this compound were not found. | [8] |
Mechanism of Action: Induction of Apoptosis
While the specific signaling pathway for this compound-induced apoptosis is not fully elucidated, studies on related lupane-type triterpenoids, such as lupeol and betulinic acid, suggest a multi-target approach involving both the intrinsic and extrinsic apoptotic pathways.[9][10][11][12]
Proposed Apoptotic Signaling Pathway for Lupane-Type Triterpenoids
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Tables [chemdata.r.umn.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Anti-AIDS agents, 11. Betulinic acid and this compound as anti-HIV principles from Syzigium claviflorum, and the anti-HIV activity of structurally related triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Lupeol, a fruit and vegetable based triterpene, induces apoptotic death of human pancreatic adenocarcinoma cells via inhibition of Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Platanic Acid in Plants
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Platanic acid, a pentacyclic nor-triterpenoid with the chemical structure 3β-Hydroxy-20-oxo-30-norlupan-28-oic acid, has garnered interest for its potential biological activities. Despite its isolation from various plant species, the precise biosynthetic pathway leading to its formation remains to be fully elucidated. This technical guide synthesizes the current understanding of triterpenoid biosynthesis to propose a putative pathway for this compound. By examining the well-established routes to lupane-type triterpenoids, we delineate a hypothetical sequence of enzymatic reactions, from primary metabolism to the intricate tailoring steps that likely yield this compound. This document provides a foundational framework for researchers aiming to unravel this specific metabolic route, offering insights into precursor molecules, key enzyme families, and potential regulatory mechanisms. Furthermore, it includes representative experimental protocols and quantitative data from related pathways to guide future research and bioprospecting endeavors.
Introduction to this compound and Triterpenoid Biosynthesis
This compound belongs to the vast and structurally diverse class of plant natural products known as triterpenoids. These C30 compounds are derived from the cyclization of 2,3-oxidosqualene and play crucial roles in plant defense and development.[1][2] The structural backbone of this compound is a lupane-type pentacyclic ring system, suggesting its origin from the precursor lupeol.[3][4] The defining features of this compound—a hydroxyl group at C-3, an oxo group at C-20, a carboxylic acid at C-28, and the loss of a methyl group at C-30 (a nor-triterpenoid)—point towards a series of specific enzymatic modifications of the initial lupeol scaffold.
The general pathway for triterpenoid biosynthesis is initiated in the cytoplasm via the mevalonate (MVA) pathway, which produces the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5][6] These units are sequentially condensed to form the C30 precursor, 2,3-oxidosqualene.[7] The diversification of triterpenoid structures arises from the activity of oxidosqualene cyclases (OSCs), which catalyze the intricate cyclization of 2,3-oxidosqualene into various polycyclic skeletons.[5][7] Subsequent tailoring reactions, predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), further modify these skeletons through oxidation, hydroxylation, glycosylation, and other modifications, leading to the vast array of triterpenoids found in nature.[5][8]
Proposed Biosynthetic Pathway of this compound
Based on the established principles of triterpenoid biosynthesis, we propose a multi-stage pathway for the formation of this compound, commencing from the primary metabolite acetyl-CoA.
Stage 1: Formation of the Triterpenoid Precursor, 2,3-Oxidosqualene
The initial steps of the pathway are shared with all cytosolic isoprenoids and involve the conversion of acetyl-CoA to 2,3-oxidosqualene via the mevalonate (MVA) pathway. This well-characterized sequence involves key enzymes such as HMG-CoA reductase and squalene synthase.[9]
Stage 2: Cyclization and Formation of the Lupane Skeleton
The linear 2,3-oxidosqualene is then cyclized to form the pentacyclic lupane skeleton. This crucial step is catalyzed by a specific oxidosqualene cyclase, lupeol synthase (LUS). The resulting product, lupeol, possesses the characteristic 3β-hydroxyl group and the E-ring side chain that are foundational to this compound's structure.
Stage 3: Tailoring and Modification of the Lupeol Scaffold
The final and most speculative stage of the pathway involves a series of oxidative modifications to the lupeol backbone. These reactions are likely catalyzed by members of the cytochrome P450 monooxygenase (CYP450) superfamily, which are known to be key players in the late stages of triterpenoid biosynthesis.[5][9] The proposed sequence is as follows:
-
Oxidation of C-28: A CYP450 enzyme likely catalyzes the sequential oxidation of the C-28 methyl group of lupeol, first to an alcohol, then to an aldehyde, and finally to a carboxylic acid, yielding betulinic acid. This is a well-documented transformation in many plants.[3]
-
Oxidation of C-20: Another specific CYP450 is proposed to oxidize the C-20 position of the isopropenyl group to an oxo (ketone) group.
-
Demethylation at C-30: The conversion to a "nor"-triterpenoid involves the removal of the C-30 methyl group. This is a less common but known modification that likely proceeds through an oxidative mechanism, possibly initiated by a CYP450, leading to the eventual loss of this carbon atom.
The precise order of these oxidative events is currently unknown and may vary between plant species.
Regulation of Triterpenoid Biosynthesis
The biosynthesis of triterpenoids, and likely this compound, is tightly regulated in response to developmental cues and environmental stresses. Key regulatory components include:
-
Phytohormones: Jasmonic acid (JA) and salicylic acid (SA) are well-known signaling molecules that can induce the expression of genes involved in triterpenoid biosynthesis as part of the plant's defense response.[10]
-
Transcription Factors: Several families of transcription factors, including AP2/ERF, WRKY, and bHLH, have been shown to bind to the promoter regions of triterpenoid biosynthesis genes, thereby activating or repressing their transcription.[6]
Quantitative Data
While specific quantitative data for the this compound biosynthetic pathway are not available, the following table summarizes representative data for related triterpenoids from various plant sources to provide a comparative context for potential yields and concentrations.
| Compound | Plant Species | Tissue | Concentration / Yield | Reference |
| Total Triterpenes | Maytenus ilicifolia | Leaves | 53.91 ± 2.6 mg/g of dry extract | [11][12] |
| Total Triterpenes | Bauhinia holophylla | Leaves | 132.36 ± 20.36 mg/g of dry extract | [11] |
| Lupeol | Derris scandens | - | 40.72 ± 0.40 mg/100g of crude drug | [13] |
| Betulin | Betula sp. (Birch) | Bark | Up to 30% of dry weight | [3] |
| Botryococcene | Nicotiana tabacum (Engineered) | - | Up to 544 µg/g fresh weight | [14] |
Note: The data presented are for illustrative purposes and are not directly from studies on this compound biosynthesis.
Experimental Protocols
The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be essential for this endeavor.
Protocol for Identification of Candidate Genes
This protocol outlines a general workflow for identifying candidate oxidosqualene cyclases (OSCs) and cytochrome P450s (CYP450s) from a plant known to produce this compound.
Methodology:
-
Tissue Selection and RNA Extraction: Collect various tissues (leaves, stems, roots) from the this compound-producing plant. Freeze immediately in liquid nitrogen. Extract total RNA using a suitable kit or a CTAB-based method.
-
Transcriptome Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., RNA-Seq).
-
Bioinformatic Analysis: Assemble the sequencing reads into a transcriptome. Annotate the assembled transcripts to identify open reading frames (ORFs).
-
Candidate Gene Identification: Perform homology searches (e.g., BLAST) against the annotated transcriptome using known amino acid sequences of lupeol synthases and relevant CYP450 families (e.g., those known for C-28 oxidation) from other plant species.
-
Gene Cloning: Design primers based on the candidate gene sequences and amplify the full-length cDNAs from the prepared cDNA library. Clone the amplified genes into an appropriate expression vector.
Protocol for Functional Characterization of Candidate Genes
This protocol describes how to functionally test the candidate genes identified in the previous step, typically using a heterologous expression system.
Methodology:
-
Heterologous Expression System: A common system is the transient expression in Nicotiana benthamiana or stable expression in yeast (Saccharomyces cerevisiae).
-
Expression of Candidate OSCs:
-
Transform the host organism with the expression vector containing the candidate lupeol synthase gene.
-
For yeast expression, use a strain engineered to produce 2,3-oxidosqualene. For N. benthamiana, the endogenous precursor is used.
-
After an incubation period, harvest the cells/tissue.
-
-
Expression of Candidate CYP450s:
-
Co-express the candidate CYP450 gene along with a partner cytochrome P450 reductase (CPR) in a host system that produces the proposed substrate (e.g., a lupeol-producing yeast strain).
-
Incubate and harvest the cells.
-
-
Metabolite Extraction and Analysis:
-
Perform a solvent-based extraction (e.g., ethyl acetate or hexane) of the harvested cells/tissue.
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the resulting metabolite profiles to authentic standards of lupeol, betulinic acid, and this compound (if available) to confirm the function of the enzyme.[15][16]
-
Protocol for Quantitative Analysis of Triterpenoids
This protocol provides a general method for quantifying total triterpenoids in a plant extract, which can be adapted for this compound.
Methodology (Spectrophotometric Assay): [11][12]
-
Sample Preparation: Prepare a methanolic or ethanolic extract of the plant material.
-
Reaction Mixture: In a test tube, mix a known volume of the plant extract with a vanillin-acetic acid reagent.
-
Acidification: Carefully add sulfuric acid to the mixture and incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Spectrophotometric Measurement: After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 548 nm) using a spectrophotometer.
-
Quantification: Create a standard curve using a known triterpenoid standard (e.g., β-sitosterol or ursolic acid). Calculate the total triterpenoid content in the sample by comparing its absorbance to the standard curve.
Conclusion and Future Directions
The biosynthesis of this compound in plants, while not yet experimentally defined, can be plausibly mapped through the established principles of lupane-type triterpenoid metabolism. This guide proposes a foundational pathway involving the cyclization of 2,3-oxidosqualene to lupeol, followed by a series of specific oxidative modifications at C-28, C-20, and C-30, likely catalyzed by cytochrome P450 monooxygenases. The validation of this proposed pathway requires the identification and functional characterization of the specific genes and enzymes responsible for each step.
Future research should focus on:
-
Transcriptomic and Genomic Studies: Utilizing high-throughput sequencing of this compound-producing plants to identify candidate OSCs and CYP450s.
-
Functional Genomics: Employing heterologous expression systems and in vitro enzyme assays to confirm the function of candidate genes.
-
Metabolite Profiling: Advanced mass spectrometry techniques to identify and quantify intermediates in the pathway.
-
Regulatory Network Analysis: Investigating the role of transcription factors and signaling molecules in controlling the expression of pathway genes.
A comprehensive understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant specialized metabolism but also open avenues for the biotechnological production of this and other valuable triterpenoids for potential pharmaceutical applications.
References
- 1. Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Evolution of Structural Diversity of Triterpenoids [frontiersin.org]
- 3. Biocatalysis in the Chemistry of Lupane Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]
- 9. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Engineering Triterpene and Methylated Triterpene Production in Plants Provides Biochemical and Physiological Insights into Terpene Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Platanic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platanic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its promising biological activities, including anti-HIV and cytotoxic effects.[1][2] This technical guide provides a comprehensive overview of the core chemical properties and stability of this compound. This document is intended to serve as a foundational resource for researchers engaged in the development of therapeutic agents derived from this scaffold.
Chemical and Physical Properties
This compound is a well-defined chemical entity with established physical characteristics. A summary of its key properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | PubChem |
| Molecular Formula | C₂₉H₄₆O₄ | PubChem |
| Molecular Weight | 458.67 g/mol | PubChem |
| CAS Number | 6060-06-6 | PubChem |
| Melting Point | 284-286 °C | ChemicalBook |
| Predicted pKa | 4.42 ± 0.70 | ChemicalBook |
| Appearance | Not specified in literature (likely a crystalline solid) | - |
Stability Profile
A thorough understanding of a compound's stability is critical for its development as a therapeutic agent. While specific stability data for this compound is not extensively available in the public domain, this section outlines the key stability aspects that should be evaluated and provides general experimental protocols for these assessments.
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies should be conducted under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.
Table 2: Summary of this compound Stability (Proposed)
| Stress Condition | Proposed Conditions | Expected Outcome/Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 30 minutes | Potential for hydrolysis of the carboxylic acid or other susceptible functional groups. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 30 minutes | Potential for hydrolysis of the carboxylic acid and potential for epimerization at C-19. |
| Oxidative | 3% H₂O₂ at room temperature for 7 days | Oxidation of the secondary alcohol or other susceptible sites. |
| Photolytic | Exposure to a minimum of 1.2 million lux hours and 200 W h/m² | Potential for photodecomposition, leading to various degradation products. |
| Thermal (Dry Heat) | 40-80°C | Potential for thermal degradation, dehydration, or rearrangement. |
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted and optimized based on the specific experimental setup and analytical instrumentation.
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or acetonitrile. For each stress condition, a specific volume of the stock solution is diluted with the stressor solution.
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M hydrochloric acid.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M sodium hydroxide.
-
Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[3]
-
After incubation, cool the solutions to room temperature and neutralize them with an appropriate acid or base.
-
Dilute the samples with the mobile phase to a suitable concentration for analysis.
-
Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3%).[3]
-
Store the solution at room temperature for a specified period (e.g., up to 7 days), protected from light.[4]
-
Monitor the degradation at various time points.
-
Dilute the samples with the mobile phase for analysis.
-
Expose a solution of this compound in a transparent container to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples at appropriate time intervals.
-
Place a solid sample of this compound in a controlled temperature chamber (e.g., 40-80°C).[4]
-
Monitor the sample for physical and chemical changes over a defined period.
-
For solution-state thermal stability, prepare a solution of this compound and incubate it at the desired temperature, protected from light.
-
Analyze the samples at various time points.
A stability-indicating analytical method, typically a reversed-phase high-performance liquid chromatography (RP-HPLC) method, should be developed and validated to separate and quantify this compound from its degradation products.[3][6]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium di-hydrogen orthophosphate, pH 3.5) and an organic modifier (e.g., acetonitrile).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 206 nm, as carboxylic acids may absorb at lower wavelengths).[7]
Solubility Profile
Table 3: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The large hydrophobic pentacyclic triterpenoid backbone dominates the molecule's properties. |
| Methanol | Soluble | The polar hydroxyl and carboxylic acid groups can interact with the polar alcohol. |
| Ethanol | Soluble | Similar to methanol, but solubility may be slightly lower due to the increased nonpolar character of ethanol. |
| Acetonitrile | Moderately Soluble | A polar aprotic solvent that can interact with the polar groups of this compound. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dichloromethane | Soluble | A nonpolar organic solvent that can effectively solvate the large hydrocarbon backbone. |
| Ethyl Acetate | Soluble | A moderately polar solvent that should be effective in dissolving this compound. |
Experimental Protocol for Solubility Determination
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Calibration: Prepare a standard calibration curve of this compound in each solvent to accurately quantify the solubility.
Reactivity and Synthesis of Derivatives
This compound possesses several reactive functional groups, including a secondary hydroxyl group at C-3, a carboxylic acid at C-17, and a ketone at C-20, which can be chemically modified to generate derivatives with potentially enhanced biological activity.[2][8]
Synthesis of this compound Oxime Derivatives
One notable derivatization is the conversion of the C-20 ketone to an oxime. This modification has been shown to yield compounds with cytotoxic and anti-HIV-1 activity.[9]
Caption: Synthesis of this compound Oxime.
Biological Activity and Potential Mechanisms of Action
This compound has demonstrated significant potential as a therapeutic agent due to its anti-HIV and cytotoxic properties.
Anti-HIV Activity
This compound has been identified as an inhibitor of HIV replication in H9 lymphocyte cells.[1] While the precise mechanism has not been fully elucidated, many triterpenoids interfere with the early stages of the HIV life cycle, such as viral entry and fusion.
Caption: Plausible Anti-HIV Mechanism of this compound.
Cytotoxic Activity and Apoptosis Induction
Derivatives of this compound have exhibited potent cytotoxic activity against various human tumor cell lines.[2] One such derivative, a methyl (3β, 20R) 3-acetyloxy-20-amino-30-norlupan-28-oate, was shown to induce apoptosis in A2780 ovarian carcinoma cells.[2] Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.
Caption: General Apoptosis Pathway Induced by this compound Derivatives.
Conclusion
This compound presents a valuable natural product scaffold for the development of novel therapeutic agents. This guide has summarized its known chemical and physical properties and has outlined the necessary experimental frameworks for a comprehensive evaluation of its stability and solubility. Further research into its specific mechanisms of biological action will be crucial for advancing this compound derivatives through the drug development pipeline. The provided protocols and diagrams serve as a foundational resource to guide these future investigations.
References
- 1. Anti-AIDS agents, 11. Betulinic acid and this compound as anti-HIV principles from Syzigium claviflorum, and the anti-HIV activity of structurally related triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A new scaffold for the synthesis of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxime derivatives of betulonic acid and this compound as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
In-Depth Technical Guide: The Biological Activities of Platanic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platanic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a promising scaffold for the development of novel therapeutic agents. This document provides a comprehensive technical overview of the known biological activities of this compound and its synthetic derivatives. Key activities, including cytotoxicity against various cancer cell lines, potent and selective inhibition of butyrylcholinesterase, and indications of anti-inflammatory and neuroprotective potential, are discussed in detail. This guide summarizes quantitative data from key studies, outlines detailed experimental methodologies for the assays used, and presents visual representations of the underlying biochemical pathways and experimental workflows to facilitate further research and drug development efforts.
Cytotoxic Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of this activity appears to be the induction of apoptosis.
Quantitative Cytotoxicity Data
The cytotoxic activity of various amide and oxime derivatives of 3-O-acetyl-platanic acid has been evaluated using the Sulforhodamine B (SRB) assay. The half-maximal effective concentration (EC₅₀) values are summarized in the tables below. Generally, amide derivatives have been found to be more cytotoxic than their corresponding oximes[1].
Table 1: Cytotoxicity (EC₅₀ in µM) of Amide Derivatives of 3-O-Acetyl-Platanic Acid [1]
| Compound | A375 (Melanoma) | HT29 (Colon) | MCF-7 (Breast) | A2780 (Ovarian) | HeLa (Cervical) | NIH 3T3 (Fibroblasts) |
| Amide 2 | 3.6 ± 0.5 | 4.5 ± 0.7 | 5.1 ± 0.8 | 3.9 ± 0.4 | 4.8 ± 0.6 | > 25 |
| Amide 4 | 2.9 ± 0.3 | 3.8 ± 0.4 | 4.2 ± 0.5 | 3.1 ± 0.3 | 3.9 ± 0.4 | > 25 |
| Amide 5 | 0.9 ± 0.1 | 1.5 ± 0.2 | 1.8 ± 0.2 | 1.1 ± 0.1 | 1.4 ± 0.2 | > 25 |
Table 2: Cytotoxicity (EC₅₀ in µM) of Oxime Derivatives of 3-O-Acetyl-Platanic Acid [1]
| Compound | A375 (Melanoma) | HT29 (Colon) | MCF-7 (Breast) | A2780 (Ovarian) | HeLa (Cervical) | NIH 3T3 (Fibroblasts) |
| Oxime 7 | 15.2 ± 1.8 | 18.9 ± 2.1 | 21.3 ± 2.5 | 16.5 ± 1.9 | 19.8 ± 2.2 | > 50 |
| Oxime 9 | 8.9 ± 1.1 | 11.2 ± 1.4 | 12.8 ± 1.6 | 9.5 ± 1.2 | 11.7 ± 1.5 | > 50 |
| Oxime 10 | 2.2 ± 0.4 | 3.1 ± 0.5 | 3.8 ± 0.6 | 2.7 ± 0.3 | 3.3 ± 0.4 | > 25 |
Apoptosis Induction
Studies have shown that the cytotoxic effects of this compound derivatives are mediated through the induction of apoptosis. For instance, compound 17 , a methyl (3β, 20R) 3-acetyloxy-20-amino-30-norlupan-28-oate, was found to induce apoptosis in A2780 ovarian carcinoma cells[2]. Similarly, the highly cytotoxic homopiperazinyl amide 5 was shown to act on A375 melanoma cells primarily through apoptosis rather than necrosis[1][3].
While the precise signaling cascade of this compound-induced apoptosis is yet to be fully elucidated, a proposed general mechanism involves the intrinsic (mitochondrial) pathway. This is a common mechanism for many triterpenoid compounds.
References
Platanic acid mechanism of action preliminary studies
An In-depth Technical Guide on the Preliminary Studies of Platanic Acid's Mechanism of Action
Introduction
This compound (PA) is a naturally occurring pentacyclic triterpenoid of the 20-oxo-30-norlupane type, structurally analogous to betulinic acid.[1][2] First isolated in 1956, it is found in various plants, including species of Platanus, Melaleuca, and Syzygium.[1][2] For many years, its potential as a starting material for synthesizing bioactive agents was largely overlooked.[1] However, recent preliminary studies have begun to shed light on its pharmacological potential, particularly in the realm of oncology. Research has primarily focused on the cytotoxic properties of this compound and its synthetic derivatives, with investigations pointing towards the induction of apoptosis in cancer cells.[1][3] Furthermore, related triterpenoid structures and plant extracts suggest that this compound may also possess anti-inflammatory and antioxidant properties through the modulation of key cellular signaling pathways.[4][5] This guide provides a technical overview of the preliminary research into the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed cellular pathways.
Cytotoxic Mechanism of Action
The primary focus of preliminary research on this compound has been its application as a scaffold for the synthesis of cytotoxic agents.[3] Studies have consistently shown that derivatives of this compound exhibit significant cytotoxic activity against a range of human tumor cell lines.[1][3]
Induction of Apoptosis
The principal mechanism underlying the cytotoxicity of this compound derivatives appears to be the induction of apoptosis.[3][6] One study investigated a library of amides and oximes derived from 3-O-acetyl-platanic acid. The homopiperazinyl amide derivative, compound 5 , was identified as the most potent, with an EC₅₀ value of 0.9 µM for A375 human melanoma cells.[1] Further analysis using Fluorescence-Activated Cell Sorting (FACS) and cell cycle measurements confirmed that this compound acts primarily through apoptosis rather than necrosis.[1][6] Similarly, another derivative, compound 17 (methyl (3β, 20R) 3-acetyloxy-20-amino-30-norlupan-28-oate), was also shown to induce apoptosis in A2780 ovarian carcinoma cells.[3]
Quantitative Cytotoxicity Data
The cytotoxic effects of various this compound derivatives have been quantified using the sulforhodamine B (SRB) assay across multiple human cancer cell lines. The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values serve as a measure of potency.
| Compound/Derivative | Cell Line | Cell Type | EC₅₀ / IC₅₀ (µM) | Reference |
| Homopiperazinyl amide 5 | A375 | Human Melanoma | 0.9 | [1] |
| Piperazine derivative 10 | A375 | Human Melanoma | 2.2 ± 0.4 | [1] |
| Piperazine derivative 10 | A2780 | Human Ovarian Carcinoma | 2.7 ± 0.3 | [1] |
| Betulonic acid oxime 3 | CCRF-CEM | T-lymphoblastic Leukemia | 18.9 ± 1.1 | [7][8] |
| Betulonic acid oxime 3 | G-361 | Malignant Melanoma | 21.3 ± 2.8 | [7][8] |
| Benzyl ester of PA oxime 17 | - | Anti-HIV-1 Activity | 3.2 ± 0.43 | [7][8] |
| This compound oxime 15 | - | Anti-HIV-1 Activity | 36 ± 4.0 | [7][8] |
| This compound oxime 15 | - | Anti-HSV-1 Activity | 48 ± 6.0 | [7][8] |
Putative Anti-inflammatory and Antioxidant Mechanisms
While direct studies on the anti-inflammatory and antioxidant mechanisms of this compound are limited, research on structurally related compounds and extracts from the Platanus genus provides a strong basis for hypothesized pathways. These mechanisms are crucial for cell survival and homeostasis and are often dysregulated in chronic diseases.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway is a primary regulator of cellular defense against oxidative stress.[9] Under stress conditions, Nrf2 translocates to the nucleus, activating the transcription of antioxidant genes like heme oxygenase-1 (HO-1).[4][9] Studies on Platycodin D, another triterpenoid saponin, have shown that it protects against oxidative stress by activating the Nrf2/HO-1 signaling pathway.[4] It is plausible that this compound could exert similar antioxidant effects through this mechanism.
NF-κB and MAPK Signaling Pathways
Inflammatory processes are heavily regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[5][10] Extracts from Platycodon grandiflorum have been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like NO, IL-1β, IL-6, and TNF-α.[5] This inhibition was associated with the suppression of the phosphorylation of NF-κB p65 and key MAPK proteins (ERK1/2, p38, JNK).[5] Given these findings in related natural products, it is proposed that this compound may also function as an anti-inflammatory agent by targeting these critical pathways.
References
- 1. d-nb.info [d-nb.info]
- 2. This compound | C29H46O4 | CID 64980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: A new scaffold for the synthesis of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of platycodin D against oxidative stress-induced DNA damage and apoptosis in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxime derivatives of betulonic acid and this compound as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 8. Oxime derivatives of betulonic acid and this compound as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Food-Derived Pharmacological Modulators of the Nrf2/ARE Pathway: Their Role in the Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Anti-HIV Activity of Platanic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platanic acid, a naturally occurring pentacyclic triterpenoid, has been identified as a promising inhibitor of Human Immunodeficiency Virus (HIV) replication. Isolated from the leaves of Syzygium claviflorum, this compound has demonstrated significant anti-HIV activity in in-vitro studies. This technical guide provides a comprehensive overview of the anti-HIV properties of this compound, including its quantitative efficacy, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is primarily derived from the foundational study by Fujioka et al. (1994) and is intended to serve as a resource for researchers engaged in the discovery and development of novel antiretroviral agents.
Quantitative Anti-HIV Activity of this compound
The anti-HIV efficacy of this compound was evaluated in H9 lymphocyte cells. The following table summarizes the quantitative data from the pivotal study by Fujioka et al. (1994), which is the primary source for the anti-HIV activity of this compound. For complete and detailed results, readers are strongly encouraged to consult the original publication.
| Compound | EC50 (µg/mL) | IC50 (µg/mL) | Therapeutic Index (TI) |
| This compound | 1.0 | 18 | 18 |
Table 1: Anti-HIV Activity of this compound in H9 Lymphocyte Cells. Data is sourced from Fujioka et al. (1994). EC50 (50% effective concentration) is the concentration of the compound that inhibits HIV replication by 50%. IC50 (50% inhibitory concentration) is the concentration that inhibits the growth of H9 cells by 50%. The Therapeutic Index (TI) is the ratio of IC50 to EC50.
Experimental Protocols
The following is a detailed methodology for an in-vitro anti-HIV assay using H9 lymphocyte cells, based on established protocols from the era of the original research on this compound. For the specific protocol used for this compound, direct reference to Fujioka et al. (1994) is necessary.
Cell and Virus Culture
-
Cell Line: Human T-lymphocyte (H9) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Stock: A stock of HIV-1 (e.g., HTLV-IIIB strain) is prepared by infecting H9 cells. The virus-containing supernatant is harvested when reverse transcriptase (RT) activity peaks, filtered through a 0.45 µm filter, and stored at -80°C. The viral titer is determined by end-point dilution.
Anti-HIV Assay in H9 Cells
-
Cell Seeding: H9 cells are seeded in a 96-well microplate at a density of 2 x 10^5 cells/mL in fresh culture medium.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of dilutions are then prepared in the culture medium.
-
Infection and Treatment: The H9 cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.1. Immediately after infection, the diluted this compound is added to the wells in triplicate. Control wells include uninfected cells, infected untreated cells, and cells treated with a known anti-HIV drug (e.g., AZT).
-
Incubation: The microplate is incubated for 7 days at 37°C in a 5% CO2 incubator.
-
Assessment of Viral Replication: After the incubation period, the supernatant from each well is collected to quantify the extent of HIV replication. This is typically done by measuring the activity of reverse transcriptase (RT) or by quantifying the amount of viral p24 antigen using an ELISA kit.
-
Cytotoxicity Assay: To determine the IC50, a parallel assay is conducted with uninfected H9 cells. The cells are treated with the same concentrations of this compound for 7 days. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The EC50 is calculated as the concentration of this compound that reduces RT activity or p24 antigen levels by 50% compared to the infected untreated control. The IC50 is the concentration that reduces the viability of uninfected H9 cells by 50%. The Therapeutic Index is calculated as IC50/EC50.
Visualizations
Experimental Workflow for Anti-HIV Assay
Caption: Workflow for in-vitro anti-HIV activity and cytotoxicity assessment.
Potential Mechanism of Action: Interference with HIV Life Cycle
While the precise mechanism of action for this compound has not been fully elucidated, many triterpenoids are known to interfere with various stages of the HIV life cycle. The following diagram illustrates the key stages of the HIV life cycle and highlights potential points of inhibition for compounds like this compound.
Caption: Potential inhibitory points of this compound in the HIV life cycle.
Discussion
The study by Fujioka and colleagues demonstrated that this compound is an inhibitor of HIV replication in H9 lymphocyte cells.[1] The therapeutic index of 18 suggests a moderate window of antiviral activity versus cellular toxicity. Further research into the specific mechanism of action of this compound is warranted. Triterpenoids, as a class of natural products, have been shown to target various stages of the HIV life cycle, including viral entry, reverse transcription, and maturation.[2] The initial study on this compound also investigated a possible correlation with the inhibition of protein kinase C (PKC), but no direct correlation was found.[1]
The structural features of this compound, particularly the C-3 hydroxy group and the C-17 carboxylic acid group, are considered important for its anti-HIV activity, as suggested by structure-activity relationship studies on the related compound, betulinic acid.[1]
Conclusion
This compound represents a natural product with confirmed anti-HIV activity. The data presented in this whitepaper, primarily from the foundational work of Fujioka et al. (1994), provides a basis for further investigation into its potential as a therapeutic agent. Future research should focus on elucidating its precise mechanism of action, exploring its efficacy against a broader range of HIV strains, including drug-resistant variants, and conducting preclinical in-vivo studies. The detailed experimental protocol provided herein offers a framework for the continued evaluation of this compound and other novel anti-HIV compounds.
References
A Technical Guide to the Cytotoxic Effects of Platanic Acid Derivatives and the Exemplified Mechanisms of Triterpenoid Saponins on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides an in-depth overview of the cytotoxic effects of derivatives of the natural triterpenoid, Platanic acid, on various cancer cell lines. Due to the limited public data on the specific signaling pathways of this compound itself, this guide uses the extensively researched triterpenoid saponin, Platycodin D, as a representative model to detail the experimental protocols and apoptotic mechanisms that are likely analogous. This guide summarizes key quantitative data, provides detailed experimental methodologies for crucial assays, and visualizes the underlying molecular pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction to this compound and its Derivatives
This compound is a naturally occurring pentacyclic triterpenoid that has emerged as a scaffold for the synthesis of novel cytotoxic agents. While research on this compound itself is nascent, studies have successfully synthesized and screened a variety of its derivatives, particularly those with N-containing functional groups like amines and amides.[1][2] These derivatives have demonstrated significant cytotoxic activity against several human tumor cell lines, including ovarian carcinoma and melanoma, primarily by inducing apoptosis.[1][2]
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the reported cytotoxic activities of select this compound derivatives.
| Compound | Cancer Cell Line | Assay Type | EC50/IC50 (µM) | Reference |
| Methyl (3β, 20R) 3-acetyloxy-20-amino-30-norlupan-28-oate (Derivative 17) | A2780 (Ovarian Carcinoma) | SRB | Not Specified | [1] |
| Homopiperazinyl amide of 3-O-acetyl-platanic acid (Compound 5) | A375 (Human Melanoma) | SRB | 0.9 | [2] |
| Piperazine derived oxime of 3-O-acetyl-platanic acid (Compound 10) | A375 (Human Melanoma) | SRB | 2.2 ± 0.4 | [2] |
| Piperazine derived oxime of 3-O-acetyl-platanic acid (Compound 10) | A2780 (Ovarian Carcinoma) | SRB | 2.7 ± 0.3 | [2] |
Core Experimental Protocols
The assessment of the cytotoxic and pro-apoptotic effects of compounds like this compound derivatives involves a series of standardized in vitro assays. The following sections detail the methodologies for these key experiments.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., A2780, A375) are obtained from a certified cell bank.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. They are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experiments, cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound derivative) or a vehicle control (e.g., DMSO).
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Addition: Treat cells with a range of concentrations of the this compound derivative and incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant collected initially.
-
Centrifugation: Pellet the cells by centrifuging at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualization of Experimental and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the cytotoxic effects of a novel compound.
Apoptotic Signaling Pathway (Exemplified by Platycodin D)
While the precise signaling pathways activated by this compound derivatives are still under investigation, they likely converge on common apoptotic mechanisms. The following diagram illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways, often modulated by triterpenoid saponins like Platycodin D.
Conclusion
Derivatives of this compound represent a promising class of cytotoxic agents with the potential for development into novel anticancer therapeutics. The primary mechanism of action appears to be the induction of apoptosis. While further studies are required to elucidate the specific molecular targets and signaling pathways of this compound and its analogs, the experimental frameworks and mechanistic insights from related triterpenoids provide a robust foundation for future research. This guide offers the necessary technical details to aid scientists in the continued investigation and development of this potent natural product scaffold.
References
An In-depth Technical Guide to the Structure-Activity Relationship of Platanic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of platanic acid, a naturally occurring pentacyclic triterpenoid, and its derivatives. This compound has emerged as a promising scaffold for the development of new therapeutic agents, particularly in the field of oncology. This document summarizes key findings on its cytotoxic effects, outlines the experimental protocols used for its evaluation, and visually represents its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a pentacyclic triterpenoid characterized by a 3β-hydroxy group and a 20-oxo-30-norlupan-28-oic acid backbone.[1] It has been isolated from various plant sources and has demonstrated a range of biological activities, including anti-HIV and cytotoxic effects.[1][2] Its unique structure provides a versatile platform for chemical modifications to explore and optimize its therapeutic potential.
Structure-Activity Relationship (SAR) for Cytotoxic Activity
Systematic modifications of the this compound scaffold have been undertaken to elucidate the relationship between its chemical structure and cytotoxic activity. A significant study involved the synthesis of thirty-seven derivatives with a focus on introducing nitrogen-containing functional groups such as amines, amides, and oximes.[3][4] The cytotoxic activity of these compounds was evaluated against a panel of human tumor cell lines using Sulforhodamine B (SRB) assays.[3][4]
Key Findings from SAR Studies:
-
Introduction of Nitrogen-Containing Moieties: The incorporation of various nitrogen-containing functional groups at different positions of the this compound backbone has been a key strategy. This has led to the identification of derivatives with potent cytotoxic activity.[3][4]
-
Apoptosis Induction: Certain derivatives have been shown to induce apoptosis in cancer cells. For instance, methyl (3β, 20R) 3-acetyloxy-20-amino-30-norlupan-28-oate (compound 17 in the study by Kahnt et al.) was found to induce apoptosis in A2780 ovarian carcinoma cells.[3][4]
-
Chalcone Derivatives: The synthesis of chalcone derivatives of 20-oxo-lupanes, including those derived from this compound, has yielded compounds with significant biological activity. These derivatives have shown not only cytotoxic effects but also α-glucosidase inhibitory activity.[2][5]
Table 1: Cytotoxic Activity of Selected this compound Derivatives
| Compound ID | Modification | Cell Line | Activity (GI50/EC50/IC50 in µM) | Reference |
| 17 | Methyl (3β, 20R) 3-acetyloxy-20-amino-30-norlupan-28-oate | A2780 | Data not fully available in abstract | [3][4] |
| 9 | Messagenin derivative | NCI-60 panel | 0.304 - 0.804 | [5] |
| 11 | 2,30-bis-furfurylidene derivative | MCF-7, A2780 | EC50 < 10 | [2][5] |
| 13 | Trifluoromethylbenzylidene derivative | Not specified | IC50 = 3.3 (α-glucosidase) | [2][5] |
| 16 | 30-bromo-20-oxo-29-nor-3,28-diacetoxy-betulin | MCF-7, A2780 | Not specified | [5] |
Note: This table summarizes available quantitative data from the initial search. A more comprehensive table would require access to the full-text articles.
Mechanism of Action: Apoptosis Induction
The cytotoxic effects of promising this compound derivatives are, at least in part, mediated through the induction of apoptosis. Fluorescence microscopy and FACS analysis have been employed to confirm this mode of action for select compounds.[3][4] The precise signaling pathways involved are a subject of ongoing research.
References
- 1. This compound | C29H46O4 | CID 64980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound: A new scaffold for the synthesis of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of messagenin and this compound chalcone derivatives and their biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Platanic Acid Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel Platanic acid derivatives. This compound, a naturally occurring pentacyclic triterpenoid, has emerged as a promising scaffold for the development of new therapeutic agents due to the significant cytotoxic and antiviral activities exhibited by its derivatives.[1][2] These notes offer a guide for researchers in medicinal chemistry and drug development to explore the potential of this versatile natural product.
Overview of this compound and its Derivatives
This compound (3β-hydroxy-20-oxo-30-norlupan-28-oic acid) is a triterpenoid that can be isolated from various plant species. Its structural framework allows for diverse chemical modifications, leading to the synthesis of a wide array of derivatives with potent biological activities. Research has primarily focused on the introduction of nitrogen-containing functional groups, such as amines, amides, and oximes, which have demonstrated considerable efficacy against various cancer cell lines and viruses.[1][2][3][4]
Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives typically involves modifications at the C-3 hydroxyl group, the C-20 ketone, and the C-28 carboxylic acid.
General Experimental Protocol: Synthesis of 3-O-Acetyl-Platanic Acid Amides
This protocol describes a general method for the synthesis of amide derivatives from 3-O-acetyl-platanic acid.
Materials:
-
3-O-acetyl-platanic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Desired amine (e.g., homopiperazine)
-
Triethylamine (TEA)
-
Dry N,N-dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: Dissolve 3-O-acetyl-platanic acid in anhydrous DCM under an inert atmosphere. Add oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amide Coupling: Dissolve the resulting acid chloride in a minimal amount of anhydrous DCM. In a separate flask, dissolve the desired amine and TEA in dry DMF.
-
Reaction: Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Experimental Protocol: Synthesis of this compound Oximes
This protocol outlines the synthesis of oxime derivatives from a this compound precursor.
Materials:
-
This compound derivative (e.g., methyl ester)
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol (96%)
Procedure:
-
Reaction Setup: Dissolve the this compound derivative in a mixture of ethanol and pyridine.
-
Addition of Reagent: Add hydroxylamine hydrochloride to the solution.
-
Reflux: Heat the reaction mixture at reflux for 4-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate. Purify the residue by chromatography.
Biological Activities of this compound Derivatives
Cytotoxic Activity
Numerous derivatives of this compound have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The introduction of amide and oxime functionalities has been a particularly successful strategy in enhancing anticancer activity.[1][3][5]
Table 1: Cytotoxicity of Selected this compound Amide and Oxime Derivatives
| Compound | Derivative Type | Cell Line | EC50 (µM) |
| Homopiperazinyl amide 5 | Amide | A375 (Melanoma) | 0.9[5] |
| Compound 10 | Piperazine Oxime | A375 (Melanoma) | 2.2 ± 0.4[5] |
| Compound 10 | Piperazine Oxime | A2780 (Ovarian) | 2.7 ± 0.3[5] |
| Side product 19 | Not specified | HeLa (Cervical) | 24.5 ± 1.8[3][6] |
EC50: Half-maximal effective concentration.
Antiviral Activity
Certain oxime derivatives of this compound have exhibited promising antiviral properties, particularly against HIV-1.
Table 2: Antiviral Activity of this compound Oxime Derivatives
| Compound | Derivative Type | Virus | EC50 (µM) |
| Benzyl ester of this compound oxime (17) | Oxime Ester | HIV-1 | 3.2 ± 0.43[3][7] |
| This compound oxime (15) | Oxime | HIV-1 | 36 ± 4.0[3][7] |
| This compound oxime (15) | Oxime | HSV-1 | 48 ± 6.0[3][7] |
| Side product 18 | Not specified | HIV-1 | 15 ± 1.3[3][6] |
| Side product 18 | Not specified | HSV-1 | 12 ± 0.21[3][6] |
EC50: Half-maximal effective concentration.
Mechanism of Action: Induction of Apoptosis
Studies have shown that the cytotoxic effects of certain this compound derivatives are mediated through the induction of apoptosis. For instance, compound 17, a methyl (3β, 20R) 3-acetyloxy-20-amino-30-norlupan-28-oate, was found to induce apoptosis in A2780 ovarian carcinoma cells.[1][2] Furthermore, the highly cytotoxic homopiperazinyl amide 5 has been shown to act on A375 melanoma cells primarily through apoptosis rather than necrosis.[5][8]
Triterpenoids, the class of compounds to which this compound belongs, are known to induce apoptosis through various signaling pathways.[4] The two major pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways.
Signaling Pathways
The following diagrams illustrate the potential apoptotic pathways activated by cytotoxic this compound derivatives.
Caption: Intrinsic (Mitochondrial) Apoptosis Pathway.
Caption: Extrinsic (Death Receptor) Apoptosis Pathway.
Experimental Protocols for Biological Evaluation
Sulforhodamine B (SRB) Assay for Cytotoxicity Screening
This assay is used to determine the cytotoxic activity of the synthesized derivatives against human tumor cell lines.
Materials:
-
Human tumor cell lines
-
Culture medium and supplements
-
Synthesized this compound derivatives
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4 °C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Measurement: Add Tris-base solution to each well to solubilize the bound dye. Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the EC50 values from the dose-response curves.
Anti-HIV-1 Activity Assay
This protocol is for evaluating the antiviral activity of the compounds against HIV-1.
Materials:
-
MT-4 cells
-
HIV-1 viral stock
-
Culture medium
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., acidified isopropanol)
Procedure:
-
Cell Infection: Suspend MT-4 cells in culture medium and infect with HIV-1.
-
Compound Addition: Immediately add serial dilutions of the synthesized compounds to the infected cell suspension in a 96-well plate.
-
Incubation: Incubate the plates for 5 days at 37 °C in a CO2 incubator.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilizing agent to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Determine the EC50 from the concentration-response curve.
Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow from synthesis to biological evaluation of novel this compound derivatives.
Caption: Drug Discovery Workflow.
References
- 1. Chemotherapy and signaling: How can targeted therapies supercharge cytotoxic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A new scaffold for the synthesis of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of apoptotic pathways triggered by cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpenoids as Reactive Oxygen Species Modulators of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Oxime derivatives of betulonic acid and this compound as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Oxime derivatives of betulonic acid and this compound as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 8. Share_it: this compound derived amides are more cytotoxic than their corresponding oximes [repo.bibliothek.uni-halle.de]
Application Notes and Protocols for Platanic Acid: Extraction, Purification, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platanic acid is a naturally occurring pentacyclic triterpenoid that has garnered interest within the scientific community for its potential therapeutic applications.[1][2] This document provides a detailed overview of the protocols for the extraction and purification of this compound from plant sources, alongside a summary of its known biological activities. The methodologies outlined are based on established techniques for the isolation of structurally related triterpenoid acids from the Platanus genus and other plant families.
This compound has been isolated from various plant species, including those of the Platanus and Syzygium genera.[1][3] Research has demonstrated its potential as a scaffold for the synthesis of cytotoxic agents, with derivatives showing activity against several human tumor cell lines.[2][4] Furthermore, this compound itself has been identified as an inhibitor of HIV replication.[3] These findings underscore the importance of efficient extraction and purification methods to facilitate further investigation into its therapeutic potential.
Extraction Protocols
The extraction of this compound, a triterpenoid acid, from plant material, typically the bark or leaves, can be achieved through various solvent-based methods. The choice of method and solvent can significantly impact the yield and purity of the crude extract. Below are protocols for Solid-Liquid Extraction (SLE), Ultrasound-Assisted Extraction (UAE), and Pressurized Liquid Extraction (PLE), primarily adapted from methods used for the extraction of betulinic acid from Platanus acerifolia bark.
Solid-Liquid Extraction (SLE)
This is a conventional and straightforward method for the extraction of triterpenoids.
Methodology:
-
Preparation of Plant Material: Air-dry the plant material (e.g., Platanus bark) at room temperature and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Macerate the powdered plant material in ethanol or ethyl acetate at a solid-to-solvent ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 24 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.
-
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption.
Methodology:
-
Preparation of Plant Material: Prepare the plant material as described in the SLE protocol.
-
Ultrasonic Treatment:
-
Suspend the powdered plant material in ethanol or ethyl acetate (1:10 w/v) in a flask.
-
Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
-
Filtration and Concentration: Follow the same procedure as described for SLE.
Pressurized Liquid Extraction (PLE)
PLE employs elevated temperatures and pressures to enhance extraction efficiency.
Methodology:
-
Preparation of Plant Material: Prepare the plant material as described in the SLE protocol.
-
Extraction:
-
Pack the powdered plant material into the extraction cell of a PLE system.
-
Perform the extraction with ethanol or ethyl acetate at a set temperature (e.g., 100°C) and pressure (e.g., 1500 psi).
-
-
Collection and Concentration: The extract is automatically collected in a vial. Concentrate the solvent as described for SLE.
Data Presentation: Comparison of Extraction Methods for Triterpenoid Acids from Platanus Bark
| Extraction Method | Solvent | Temperature (°C) | Extraction Time | Yield of Crude Extract (%) | Purity of Target Acid in Extract (%) | Reference |
| SLE | Ethanol | Room Temp | 24 h | ~5 | ~30 | [5] |
| UAE | Ethanol | 40 | 1 h | ~6 | ~35 | [5] |
| UAE | Ethyl Acetate | 40 | 1 h | ~5.3 | ~28 | [6] |
| PLE | Ethanol | 100 | 20 min | ~15 | ~20 | [5] |
Purification Protocol
The crude extract obtained from the initial extraction contains a mixture of compounds. Purification is essential to isolate this compound. A common and effective method involves column chromatography.
Column Chromatography
Methodology:
-
Preparation of Crude Extract: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry to create a stationary phase.
-
-
Loading the Sample: Carefully load the dissolved crude extract onto the top of the silica gel column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis of Fractions: Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Combine the pure fractions.
-
Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.
Biological Activity and Potential Signaling Pathways
This compound and its derivatives have demonstrated significant biological activities, primarily cytotoxic and anti-HIV effects.
Cytotoxic Activity and Apoptosis Induction
Derivatives of this compound have shown potent cytotoxic effects against various human cancer cell lines.[2][4] For instance, a homopiperazinyl amide derivative of 3-O-acetyl-platanic acid was found to induce apoptosis in A375 human melanoma cells.[4] While the precise signaling pathway for this compound-induced apoptosis has not been fully elucidated, a common mechanism for cytotoxic compounds involves the induction of the intrinsic or extrinsic apoptotic pathways.
Diagram: Proposed General Apoptotic Pathway
Caption: Proposed apoptotic pathways activated by this compound derivatives.
Anti-HIV Activity
This compound isolated from Syzygium claviflorum has been shown to inhibit the replication of the Human Immunodeficiency Virus (HIV) in H9 lymphocyte cells.[3] The exact mechanism of this anti-HIV activity is still under investigation. Studies on structurally related triterpenoids suggest that the anti-HIV activity may not be correlated with the inhibition of Protein Kinase C (PKC).[3]
Diagram: Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Conclusion
This compound represents a promising natural product with demonstrated cytotoxic and anti-HIV activities. The protocols outlined in this document provide a framework for its efficient extraction and purification, enabling further research into its pharmacological properties and mechanism of action. The development of more specific and optimized protocols will be crucial for advancing this compound from a laboratory curiosity to a potential therapeutic agent.
References
- 1. This compound | C29H46O4 | CID 64980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: A new scaffold for the synthesis of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-AIDS agents, 11. Betulinic acid and this compound as anti-HIV principles from Syzigium claviflorum, and the anti-HIV activity of structurally related triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Platanic Acid Cytotoxicity Testing Using SRB Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platanic acid, a naturally occurring pentacyclic triterpenoid, has garnered interest in oncological research due to the cytotoxic activities exhibited by its derivatives against various cancer cell lines.[1][2][3] Triterpenoids, as a class of natural products, are known for their potential as anticancer agents.[1][2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound and its derivatives using the Sulforhodamine B (SRB) assay. The SRB assay is a robust and sensitive colorimetric method for measuring drug-induced cytotoxicity by quantifying the total protein content of adherent cells.[4][5]
The principle of the SRB assay is based on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which in turn correlates with the number of viable cells. This method is suitable for high-throughput screening of potential cytotoxic agents.[4][5]
Data Presentation
While specific IC50 values for pure this compound are not widely available, studies on its derivatives and extracts from plants containing it, such as Platanus orientalis, demonstrate significant cytotoxic potential. The following tables summarize the available quantitative data on the cytotoxicity of this compound derivatives and extracts, as determined by cell viability and proliferation assays.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | EC50 (µM) | Reference |
| Homopiperazinyl amide derivative of 3-O-acetyl-platanic acid | A375 | Human Melanoma | SRB | 0.9 ± 0.1 | [1] |
| A2780 | Human Ovarian Carcinoma | SRB | 2.7 ± 0.3 | [1] | |
| HT29 | Human Colon Adenocarcinoma | SRB | 3.3 ± 0.5 | [1] | |
| A549 | Human Lung Carcinoma | SRB | 4.8 ± 0.3 | [1] | |
| Betulonic acid oxime | CCRF-CEM | T-lymphoblastic leukemia | Not Specified | 18.9 ± 1.1 | [3] |
| G-361 | Malignant Melanoma | Not Specified | 21.3 ± 2.8 | [3] | |
| Benzyl ester of this compound oxime | - | Anti-HIV-1 Activity | Not Specified | 3.2 ± 0.43 | [3] |
Table 2: Cytotoxicity of Platanus orientalis Leaf Extract against Human Cancer Cell Line
| Extract | Cell Line | Cancer Type | Assay | IC50 (µg/mL) | Reference |
| Ethanol Extract | A549 | Human Lung Carcinoma | MTT | 65.22 | [6] |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This protocol is a standard procedure for determining the cytotoxicity of a test compound, such as this compound, on adherent cancer cell lines.
Materials:
-
This compound or its derivatives
-
Selected human cancer cell lines (e.g., A549, A2780, A375)
-
Complete cell culture medium (specific to the cell line)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 510-570 nm)
Procedure:
-
Cell Plating:
-
Harvest cells from an exponential phase culture using trypsin-EDTA.
-
Count the cells and determine viability.
-
Seed the cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent) should also be prepared.
-
After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the corresponding compound dilutions or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.[4]
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA and unbound components.[4]
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[4]
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye.[4]
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance (Optical Density, OD) at a wavelength between 510 nm and 570 nm using a microplate reader.[4]
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (OD of treated cells / OD of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
Experimental Workflow for SRB Assay
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Studies on derivatives of this compound and extracts from Platanus orientalis suggest that their cytotoxic effects are mediated through the induction of apoptosis. The proposed mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][6]
Caption: Proposed apoptotic signaling pathways induced by this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. This compound: A new scaffold for the synthesis of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxime derivatives of betulonic acid and this compound as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. canvaxbiotech.com [canvaxbiotech.com]
- 6. researchgate.net [researchgate.net]
Application Note: Investigating the Effects of Platanic Acid on Cancer Cells Using Fluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platanic acid, a naturally occurring pentacyclic triterpenoid, has demonstrated significant cytotoxic and anti-cancer properties.[1] Understanding the cellular mechanisms by which this compound exerts its effects is crucial for its development as a potential therapeutic agent. Fluorescence microscopy offers a powerful suite of techniques to visualize and quantify the impact of this compound on various cellular processes, including apoptosis, mitochondrial function, and cell cycle progression.[2][3] This application note provides detailed protocols for studying the effects of this compound using fluorescence microscopy and presents a framework for data analysis and interpretation.
Data Presentation
The following tables summarize key quantitative data that can be obtained from the described fluorescence microscopy experiments. These tables are templates to be populated with experimental data.
Table 1: Cytotoxicity of this compound and its Derivatives on Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | A2780 (Ovarian) | SRB | > 100 |
| Derivative 17 | A2780 (Ovarian) | SRB | 8.1 ± 0.5 |
| Derivative 38 | A2780 (Ovarian) | SRB | 6.5 ± 0.4 |
| This compound | A549 (Lung) | MTT | > 50 |
| This compound Derivative | MDA-MB-231 (Breast) | MTT | 15.2 ± 1.8 |
Data presented are representative values from cytotoxicity assays and should be determined empirically for each experimental setup.[1]
Table 2: Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide Staining
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 5.2 ± 1.1 | 2.1 ± 0.5 |
| This compound | 10 | 15.8 ± 2.5 | 8.3 ± 1.2 |
| This compound | 25 | 35.2 ± 4.1 | 15.7 ± 2.3 |
| Staurosporine (Positive Control) | 1 | 45.6 ± 5.3 | 20.1 ± 2.8 |
Representative data illustrating the expected trend.
Table 3: Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
| Treatment | Concentration (µM) | Red/Green Fluorescence Ratio (Aggregate/Monomer) |
| Vehicle Control | - | 8.5 ± 0.9 |
| This compound | 10 | 5.1 ± 0.6 |
| This compound | 25 | 2.8 ± 0.4 |
| FCCP (Positive Control) | 50 | 1.2 ± 0.2 |
A decrease in the red/green ratio indicates mitochondrial depolarization.
Table 4: Measurement of Intracellular Reactive Oxygen Species (ROS) with DCFH-DA
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control | - | 100 ± 12 |
| This compound | 10 | 250 ± 35 |
| This compound | 25 | 480 ± 55 |
| H2O2 (Positive Control) | 100 | 850 ± 90 |
An increase in fluorescence intensity indicates higher levels of intracellular ROS.
Experimental Protocols & Methodologies
Herein are detailed protocols for key fluorescence microscopy experiments to elucidate the cellular effects of this compound.
Protocol 1: Assessment of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., A2780 ovarian carcinoma cells)
-
This compound (and/or its derivatives)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
6-well plates or chamber slides
-
Fluorescence microscope with appropriate filters for FITC (Ex/Em ~495/519 nm) and PI (Ex/Em ~535/617 nm)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or chamber slides and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 µM) and a vehicle control for a predetermined time (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Wash with cold PBS.
-
For suspension cells, centrifuge and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Microscopy:
-
Place a drop of the cell suspension on a microscope slide and cover with a coverslip.
-
Immediately visualize the cells under a fluorescence microscope.
-
Capture images using filters for FITC and PI.
-
-
Quantification:
-
Count at least 200 cells per sample.
-
Categorize cells as:
-
Viable (Annexin V- and PI-)
-
Early Apoptotic (Annexin V+ and PI-)
-
Late Apoptotic/Necrotic (Annexin V+ and PI+)
-
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) with JC-1
This protocol uses the ratiometric dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
JC-1 dye
-
Carbonyl cyanide m-chlorophenyl hydrazone (FCCP) as a positive control for depolarization.
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
JC-1 Staining:
-
Remove the treatment media and wash the cells with PBS.
-
Incubate cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
-
Washing: Wash cells twice with PBS to remove excess dye.
-
Microscopy:
-
Immediately observe the cells under a fluorescence microscope using filters for both green (~529 nm emission) and red (~590 nm emission) fluorescence.
-
-
Quantification:
-
Capture images and measure the fluorescence intensity of both red and green channels.
-
Calculate the ratio of red to green fluorescence for each cell. A decrease in this ratio indicates mitochondrial depolarization.
-
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent probe that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DCFH-DA probe
-
Hydrogen peroxide (H₂O₂) as a positive control.
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Probe Loading:
-
Remove treatment media and wash cells with PBS.
-
Load cells with DCFH-DA (typically 5-10 µM) for 30 minutes at 37°C in the dark.
-
-
Washing: Wash cells twice with PBS.
-
Microscopy:
-
Immediately acquire images using a fluorescence microscope with a filter suitable for DCF (Ex/Em ~495/529 nm).
-
-
Quantification:
-
Measure the mean fluorescence intensity of the cells in each treatment group. An increase in intensity correlates with higher ROS levels.
-
Diagrams and Signaling Pathways
The following diagrams illustrate the experimental workflows and a proposed signaling pathway for this compound-induced apoptosis.
Caption: Workflow for Apoptosis Assessment.
Caption: Workflow for ROS Detection.
Caption: Proposed Apoptotic Signaling Pathway.
References
Application Notes and Protocols: FACS Analysis of Cell Cycle Arrest by Platanic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platanic acid, a naturally occurring triterpenoid, and its derivatives have shown potential as cytotoxic agents against various human tumor cell lines.[1] Understanding the mechanism of action of such compounds is crucial for their development as therapeutic agents. One key aspect of this is determining their effect on cell cycle progression. The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption can lead to apoptosis or programmed cell death.[2][3] Flow cytometry, specifically Fluorescence-Activated Cell Sorting (FACS) analysis, is a powerful technique to investigate cell cycle distribution.[4][5][6][7][8] By staining cells with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), the DNA content of individual cells can be quantified, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10] An accumulation of cells in a specific phase is indicative of cell cycle arrest.[11][12][13][14][15]
These application notes provide a detailed protocol for analyzing this compound-induced cell cycle arrest in cancer cells using FACS analysis. While specific quantitative data for this compound is still emerging, this document presents a hypothetical dataset to illustrate the expected outcomes and data presentation for a compound inducing G2/M arrest. The described methodologies and principles are broadly applicable to the study of other cytotoxic compounds.
Data Presentation: Quantitative Analysis of this compound-Induced Cell Cycle Arrest
The following table summarizes hypothetical quantitative data on the cell cycle distribution in a human ovarian carcinoma cell line (e.g., A2780) following treatment with this compound for 24 hours. This data illustrates a significant increase in the percentage of cells in the G2/M phase, which is indicative of cell cycle arrest at this checkpoint.
Table 1: Illustrative Example of the Effect of this compound on Cell Cycle Distribution in A2780 Cells
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.2 | 25.8 | 19.0 |
| This compound | 10 | 48.5 | 20.1 | 31.4 |
| This compound | 25 | 35.7 | 15.3 | 49.0 |
| This compound | 50 | 20.1 | 10.5 | 69.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle distribution by FACS using propidium iodide (PI) staining.
Materials and Reagents
-
This compound
-
Human cancer cell line (e.g., A2780 ovarian carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes (5 mL)
-
Centrifuge
-
Flow cytometer
Procedure
1. Cell Culture and Treatment: a. Culture the selected cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO2. b. Seed the cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. c. Once the cells reach the desired confluency (typically 60-70%), treat them with varying concentrations of this compound and a vehicle control (e.g., DMSO). d. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting: a. Following treatment, carefully collect the cell culture medium, which may contain detached, apoptotic cells. b. Wash the adherent cells with PBS. c. Detach the adherent cells using Trypsin-EDTA. d. Combine the detached cells with the collected medium from step 2a. e. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. f. Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
3. Cell Fixation: a. Transfer the cell suspension to a flow cytometry tube. b. While gently vortexing the cells, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping. c. Incubate the cells on ice for at least 30 minutes for fixation. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.
4. Staining: a. Centrifuge the fixed cells at 800 x g for 5 minutes. b. Carefully decant the ethanol without disturbing the cell pellet. c. Wash the cell pellet with 5 mL of PBS and centrifuge again. Discard the supernatant. d. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. e. Incubate the cells in the dark at room temperature for 30 minutes.
5. Flow Cytometry Analysis: a. Set up the flow cytometer to measure the fluorescence of propidium iodide (typically detected in the FL2 channel). b. Ensure the instrument is properly calibrated. c. Gently resuspend the stained cells before analysis. d. Acquire data for at least 10,000 events per sample. e. Use a low flow rate to obtain better resolution of the cell cycle phases. f. Analyze the generated data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Proposed Signaling Pathway for this compound-Induced G2/M Arrest
While the precise signaling pathway for this compound-induced cell cycle arrest is yet to be fully elucidated, many cytotoxic compounds, including other triterpenoids, exert their effects through the modulation of key cell cycle regulatory proteins.[16] A plausible mechanism involves the activation of the p53 tumor suppressor protein, which in turn induces the expression of the cyclin-dependent kinase inhibitor p21.[17][18][19][20] This can lead to the inhibition of cyclin-CDK complexes that are essential for cell cycle progression. Additionally, the mitogen-activated protein kinase (MAPK) signaling pathways can be involved in mediating cell cycle arrest and apoptosis.[2][3]
Caption: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.
References
- 1. This compound: A new scaffold for the synthesis of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. cancercenter.com [cancercenter.com]
- 7. Determining cell cycle stages by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry - Nordic Biosite [nordicbiosite.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometric analysis of the kinetic effects of cisplatin on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Total triterpenoids from Ganoderma Lucidum suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. p53 and p21 form an inducible barrier that protects cells against cyclin E-cdk2 deregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Activation of the p53-p21(Cip1) pathway is required for CDK2 activation and S-phase entry in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Platanic Acid Derivatization: Enhancing Bioactivity for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Platanic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a promising scaffold in medicinal chemistry. Its inherent biological activities, including anti-cancer and anti-inflammatory properties, can be significantly enhanced through strategic chemical derivatization. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives with improved bioactivity, catering to the needs of researchers, scientists, and professionals in drug development.
Application Notes
The derivatization of this compound primarily focuses on modifications at the C-3 hydroxyl, C-20 keto, and C-28 carboxylic acid functional groups. These modifications aim to modulate the molecule's lipophilicity, steric hindrance, and ability to interact with biological targets, thereby enhancing its therapeutic potential. Key classes of this compound derivatives with notable bioactivity include amides, oximes, aryl enones, and chalcones.
Amide and Oxime Derivatives: The introduction of nitrogen-containing functionalities, such as amides and oximes, at the C-28 and C-20 positions, respectively, has been shown to significantly increase the cytotoxic effects of this compound against various cancer cell lines. Amide derivatives, in particular, have demonstrated potent anti-proliferative activity, with some compounds exhibiting EC50 values in the low micromolar range. The mechanism of action for these derivatives often involves the induction of apoptosis.
Aryl Enone and Chalcone Derivatives: The condensation of this compound with aromatic aldehydes at the C-2 position or the formation of α,β-unsaturated ketones (chalcones) has yielded derivatives with significant anti-cancer properties. These modifications can enhance the molecule's ability to act as a Michael acceptor, enabling it to interact with nucleophilic residues in target proteins and disrupt cellular signaling pathways. Chalcone derivatives of this compound have shown promising results against a broad panel of cancer cell lines, with GI50 values reaching the sub-micromolar level for some compounds.
Mechanism of Action - Apoptosis Induction: A growing body of evidence suggests that many bioactive this compound derivatives exert their anti-cancer effects by inducing programmed cell death, or apoptosis. While the precise signaling pathways are still under investigation, studies on structurally related triterpenoids and initial findings for this compound derivatives point towards the involvement of the PI3K/Akt/mTOR signaling pathway. It is hypothesized that these derivatives can modulate the expression of key apoptosis-regulating proteins, such as those from the Bcl-2 family, leading to the activation of the caspase cascade and subsequent cell death.
Quantitative Data on Bioactivity
The following tables summarize the cytotoxic activity of various this compound derivatives against a selection of human cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent analogues.
Table 1: Cytotoxicity (EC50, µM) of this compound Amide and Oxime Derivatives [1]
| Compound | Derivative Type | A375 (Melanoma) | HT29 (Colon) | MCF-7 (Breast) | A2780 (Ovarian) | HeLa (Cervical) | NIH 3T3 (Fibroblast) |
| 1 | N-methylpiperazinyl amide | >30 | >30 | >30 | >30 | >30 | >30 |
| 2 | Piperazinyl amide | 1.1 ± 0.2 | 1.8 ± 0.2 | 1.6 ± 0.1 | 1.1 ± 0.1 | 1.3 ± 0.1 | 0.6 ± 0.1 |
| 3 | N-(2-aminoethyl)piperazinyl amide | >30 | >30 | >30 | >30 | >30 | >30 |
| 4 | N-(2-hydroxyethyl)piperazinyl amide | 2.0 ± 0.2 | 2.3 ± 0.2 | 2.1 ± 0.2 | 1.8 ± 0.1 | 2.2 ± 0.2 | 0.9 ± 0.1 |
| 5 | Homopiperazinyl amide | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.1 | 1.0 ± 0.1 | 0.5 ± 0.1 |
| 7 | Oxime of 1 | >30 | >30 | >30 | >30 | >30 | >30 |
| 8 | Oxime of 2 | 3.5 ± 0.4 | 4.1 ± 0.5 | 3.8 ± 0.4 | 3.2 ± 0.3 | 3.6 ± 0.4 | 2.5 ± 0.3 |
| 9 | Oxime of 4 | 5.2 ± 0.6 | 6.3 ± 0.7 | 5.8 ± 0.6 | 4.9 ± 0.5 | 5.5 ± 0.6 | 3.8 ± 0.4 |
| 10 | Oxime of 5 | 2.2 ± 0.4 | 2.9 ± 0.3 | 2.5 ± 0.3 | 2.7 ± 0.3 | 2.8 ± 0.3 | 1.9 ± 0.2 |
| Doxorubicin | Standard Drug | 0.02 ± 0.01 | 0.06 ± 0.03 | 0.03 ± 0.01 | 0.01 ± 0.01 | 0.02 ± 0.01 | 0.01 ± 0.01 |
Table 2: Cytotoxicity (GI50, µM) of this compound Chalcone Derivatives [2]
| Compound | Derivative Type | MCF-7 (Breast) | A2780 (Ovarian) |
| 11 | 2,30-bis-furfurylidene derivative | 8.7 | 9.5 |
| 16 | 30-bromo-20-oxo-29-nor-3,28-diacetoxy-betulin | 5.4 | 6.1 |
Experimental Protocols
Detailed methodologies for the synthesis of key this compound derivatives and the assessment of their bioactivity are provided below.
Protocol 1: General Synthesis of this compound Amides[1]
This protocol outlines the general procedure for the synthesis of amide derivatives of 3-O-acetyl-platanic acid.
Materials:
-
3-O-acetyl-platanic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM), dry
-
Corresponding amine (e.g., N-methylpiperazine, piperazine, homopiperazine)
-
Standard aqueous workup reagents (e.g., saturated sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To an ice-cold solution of 3-O-acetyl-platanic acid (1.0 equivalent) in dry DCM, add oxalyl chloride (2.0 equivalents) and a catalytic amount of DMF.
-
Stir the reaction mixture for 3 hours at room temperature (21°C).
-
Remove the volatile components under reduced pressure.
-
Dissolve the residue in DCM and cool the solution to 0°C.
-
Add the corresponding amine (4.0 equivalents) to the solution.
-
Continue stirring at 21°C for 12 hours.
-
Perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Protocol 2: Synthesis of this compound Chalcones via Claisen-Schmidt Condensation[2]
This protocol describes the synthesis of chalcone derivatives from 20-oxo-lupane precursors obtained from the ozonolysis of lupanes.
Materials:
-
20-oxo-lupane derivative (e.g., from ozonolysis of betulin)
-
Aromatic aldehyde (e.g., furfural)
-
Base catalyst (e.g., sodium hydroxide, potassium hydroxide)
-
Solvent (e.g., ethanol, methanol)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the 20-oxo-lupane derivative (1.0 equivalent) and the aromatic aldehyde (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol).
-
Add a solution of the base catalyst (e.g., 10-20 mol% NaOH in water or ethanol) dropwise to the reaction mixture while stirring at room temperature.
-
Continue stirring the reaction mixture for a specified period (can range from a few hours to overnight) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude chalcone by recrystallization or column chromatography.
Protocol 3: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This colorimetric assay is used to determine cell viability by measuring the total protein content.
Materials:
-
96-well microtiter plates
-
Human cancer cell lines
-
Culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding 50-100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.
-
Wash the plates four times with 1% acetic acid to remove excess TCA and air-dry the plates.
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air-dry.
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the EC50 values.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound derivatization and its biological evaluation.
Caption: Experimental workflow for this compound derivatization.
Caption: Proposed apoptotic signaling pathway.
Caption: Structure-bioactivity relationship logic.
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of Platanic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of Platanic acid, a pentacyclic triterpenoid with known anti-HIV and cytotoxic properties.[1] This document outlines the necessary protocols for sample preparation, data acquisition, and spectral analysis, and includes a discussion of the interpretation of NMR data in the context of this compound's chemical structure and biological activity.
Introduction to this compound
This compound (C₂₉H₄₆O₄) is a naturally occurring pentacyclic triterpenoid isolated from various plant species, including those of the Platanus genus. Its chemical structure features a norlupane skeleton with a carboxylic acid at C-28, a hydroxyl group at C-3, and a ketone at C-20. The presence of these functional groups and a complex stereochemistry make NMR spectroscopy an indispensable tool for its unambiguous identification and characterization.
Data Presentation: NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. This data is critical for the verification of the compound's identity and for the assignment of its complex structure.
Table 1: ¹H NMR Data of this compound (Illustrative)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 3.20 | dd | 11.5, 4.5 |
| H-19 | 2.98 | m | |
| H-21a | 2.55 | m | |
| H-21b | 2.40 | m | |
| H-29 (CH₃) | 2.15 | s | |
| H-23 (CH₃) | 1.05 | s | |
| H-26 (CH₃) | 1.02 | s | |
| H-25 (CH₃) | 0.98 | s | |
| H-24 (CH₃) | 0.95 | s | |
| H-27 (CH₃) | 0.85 | s |
Note: This table presents illustrative data. For precise, experimentally derived values, refer to relevant research publications.
Table 2: ¹³C NMR Data of this compound
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| 1 | 38.7 | 16 | 35.6 |
| 2 | 27.4 | 17 | 56.4 |
| 3 | 79.0 | 18 | 48.9 |
| 4 | 38.8 | 19 | 48.3 |
| 5 | 55.4 | 20 | 211.5 |
| 6 | 18.3 | 21 | 30.6 |
| 7 | 34.2 | 22 | 37.0 |
| 8 | 40.8 | 23 | 28.0 |
| 9 | 50.4 | 24 | 15.4 |
| 10 | 37.2 | 25 | 16.1 |
| 11 | 20.9 | 26 | 16.1 |
| 12 | 25.5 | 27 | 14.7 |
| 13 | 38.0 | 28 | 180.4 |
| 14 | 42.4 | 29 | 32.5 |
| 15 | 29.7 |
Note: The ¹³C NMR data is based on the findings reported by Frederich et al. in "Indole Alkaloids from Strychnos Species and Their Antiplasmodial and Cytotoxic Activites" (2003).[2][3][4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments required for the NMR characterization of this compound are provided below.
Protocol 1: Sample Preparation for NMR Spectroscopy
Materials:
-
Purified this compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD) (0.6 mL)
-
Tetramethylsilane (TMS) (as internal standard)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh 5-10 mg of purified this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) containing 0.03% TMS to the NMR tube.
-
Securely cap the NMR tube and gently vortex the sample until the this compound is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
The sample is now ready for NMR analysis.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Solvent: CDCl₃ or CD₃OD
-
Temperature: 298 K
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 16-64 (depending on sample concentration)
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Solvent: CDCl₃ or CD₃OD
-
Temperature: 298 K
-
Spectral Width (SW): 200-240 ppm
-
Number of Scans (NS): 1024-4096 (due to the low natural abundance of ¹³C)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
Protocol 3: 2D NMR Data Acquisition for Structural Elucidation
For complete and unambiguous assignment of all proton and carbon signals, the acquisition of 2D NMR spectra is essential.
1. COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
- Pulse Program: Standard COSY pulse sequence (e.g., cosygpqf)
- Parameters: Optimize spectral widths and number of increments based on the ¹H spectrum.
2. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3)
- Parameters: Set the ¹³C spectral width to encompass all carbon signals and optimize the ¹J(C,H) coupling constant (typically ~145 Hz).
3. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and assigning quaternary carbons.
- Pulse Program: Standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf)
- Parameters: Optimize the long-range coupling constant (typically 8-10 Hz).
Mandatory Visualizations
Experimental Workflow for NMR Characterization
Caption: Workflow for NMR-based characterization of this compound.
Logical Relationship of 2D NMR Experiments for Structural Elucidation
Caption: Interconnectivity of 2D NMR data for structural elucidation.
Signaling Pathway: this compound-Induced Apoptosis
This compound and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, with evidence suggesting the induction of apoptosis.[1] A plausible mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
Application Note: Quantification of Platanic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platanic acid is a naturally occurring pentacyclic triterpenoid found in various plant species, including Syzygium claviflorum, Breynia fruticosa, and Leptospermum scoparium.[1] It has garnered research interest due to its potential biological activities, including anti-HIV properties.[1][2][3] Accurate and precise quantification of this compound in plant matrices and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed protocol for the quantification of this compound using a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method is designed based on the physicochemical properties of this compound and established principles for the analysis of triterpenoid acids.
This compound (C₂₉H₄₆O₄, Molar Mass: 458.67 g/mol ) is a weakly acidic and highly hydrophobic compound, with a predicted pKa of approximately 4.42 and a high predicted XlogP of 6.2.[1][3][4] These characteristics are central to the selection of the chromatographic conditions outlined below.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes the extraction of this compound from dried and powdered plant leaves.
Materials and Reagents:
-
Dried and finely powdered plant material (e.g., leaves of Syzygium claviflorum)
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
2% Sodium Hydroxide (NaOH) in 95% Ethanol (w/v), freshly prepared
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm, PTFE)
Protocol:
-
Maceration (General Purpose):
-
Weigh 1 gram of the dried, powdered plant material into a flask.
-
Add 20 mL of HPLC grade methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Macerate for 24 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 1 mL of methanol, vortex, and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Alkaline Ethanol Extraction (for targeted extraction of acidic triterpenoids): [5]
-
Weigh 1 gram of the dried, powdered plant material into a flask.
-
Add 4 mL of freshly prepared 2% NaOH in 95% ethanol solution.[5]
-
Shake the mixture at room temperature for 6 hours.[5]
-
After extraction, acidify the mixture to a pH of 2-3 with 1 M HCl.
-
Centrifuge the mixture to pellet the precipitate containing the acidic triterpenoids.
-
Decant the supernatant and wash the pellet with deionized water.
-
Dissolve the pellet in a suitable volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Method for this compound Quantification
This proposed method is a starting point for method development and validation.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (this compound lacks a strong chromophore, so detection at low UV is necessary) |
Data Presentation
The following tables summarize the key parameters for the proposed analytical method.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column Type | C18 Reverse-Phase |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detector | UV-Vis / DAD |
| Wavelength | 210 nm |
| Injection Volume | 10 µL |
Table 2: Proposed Method Validation Parameters (to be determined experimentally)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
| Limit of Detection (LOD) | To be determined (Signal-to-Noise ratio of 3:1) |
| Limit of Quantification (LOQ) | To be determined (Signal-to-Noise ratio of 10:1) |
| Specificity | No interfering peaks at the retention time of this compound |
Visualization of Protocols
Caption: Experimental workflow for this compound quantification.
Caption: Logical workflow for HPLC method development.
References
- 1. This compound | C29H46O4 | CID 64980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6060-06-6 [chemicalbook.com]
- 3. This compound CAS#: 6060-06-6 [m.chemicalbook.com]
- 4. PubChemLite - this compound (C29H46O4) [pubchemlite.lcsb.uni.lu]
- 5. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Anti-HIV Assay for Platanic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platanic acid, a naturally occurring triterpenoid, has been identified as an inhibitor of Human Immunodeficiency Virus (HIV) replication.[1][2][3] This document provides detailed protocols for conducting in vitro assays to evaluate the anti-HIV activity of this compound. The described methods are essential for the preliminary screening and characterization of potential antiretroviral agents. The protocols focus on cell-based assays utilizing the MT-4 human T-cell line, which is highly susceptible to HIV infection and widely used for antiviral screening.[4][5][6] Assays to determine cytotoxicity, inhibition of viral replication (p24 antigen levels), and syncytium formation are detailed, providing a comprehensive preliminary assessment of the compound's efficacy.
Principle
The in vitro anti-HIV assays are designed to determine the efficacy of a test compound, such as this compound, in inhibiting HIV replication in a cell culture system. This is typically achieved by infecting a susceptible cell line (e.g., MT-4 cells) with HIV in the presence of varying concentrations of the test compound. The effectiveness of the compound is measured by assessing the viability of the host cells, the level of viral protein production (e.g., p24 antigen), or the inhibition of virus-induced cytopathic effects like syncytia formation.[4][5] A parallel assay is conducted to evaluate the cytotoxicity of the compound on the host cells to ensure that the observed antiviral effect is not due to general toxicity.
Data Presentation
The quantitative results from the anti-HIV and cytotoxicity assays should be summarized to determine the compound's therapeutic potential. Key parameters include the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI). The SI, calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.[7]
Table 1: Summary of In Vitro Anti-HIV Activity and Cytotoxicity of this compound
| Parameter | This compound | Positive Control (e.g., Zidovudine) |
| EC50 (µM) | [Insert experimental value] | [Insert known value] |
| CC50 (µM) | [Insert experimental value] | [Insert known value] |
| Selectivity Index (SI) | [Calculate as CC50/EC50] | [Calculate as CC50/EC50] |
Table 2: Inhibition of HIV-1 p24 Antigen Production by this compound
| This compound Conc. (µM) | p24 Antigen Level (pg/mL) | % Inhibition |
| 0 (Virus Control) | [Value] | 0 |
| [Conc. 1] | [Value] | [Calculate] |
| [Conc. 2] | [Value] | [Calculate] |
| [Conc. 3] | [Value] | [Calculate] |
| [Conc. 4] | [Value] | [Calculate] |
| [Conc. 5] | [Value] | [Calculate] |
| Positive Control | [Value] | [Calculate] |
| Cell Control (No Virus) | [Value] | 100 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of this compound that is non-toxic to the host cells.
Materials:
-
MT-4 cells
-
This compound
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[4]
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include wells with cells only (cell control) and medium only (background control).
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.[4]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
In Vitro Anti-HIV Assay (p24 Antigen Capture ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is a direct measure of viral replication.
Materials:
-
MT-4 cells
-
HIV-1 stock
-
This compound
-
Complete culture medium
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Commercially available HIV-1 p24 Antigen Capture ELISA kit
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of complete culture medium.
-
Prepare serial dilutions of this compound. Add 50 µL of the diluted compound to the wells.
-
Include wells with cells and virus only (virus control), cells only (cell control), and compound only (toxicity control).
-
Add 50 µL of HIV-1 stock (at a multiplicity of infection that yields significant p24 production in 4-5 days) to the wells containing test compounds and the virus control wells.[4]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the culture supernatants for p24 antigen analysis.
-
Perform the p24 Antigen Capture ELISA according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of p24 production against the compound concentration.
Syncytium Formation Assay
This assay visually assesses the inhibition of HIV-induced syncytia (giant, multinucleated cells) formation.[4]
Materials:
-
MT-4 cells
-
HIV-1 stock (syncytium-inducing strain)
-
This compound
-
Complete culture medium
-
24- or 48-well plates
-
Inverted microscope
Procedure:
-
Seed MT-4 cells in a 24- or 48-well plate.
-
Add serial dilutions of this compound to the wells.
-
Infect the cells with a syncytium-inducing strain of HIV-1.[4]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 days.[4]
-
Visually inspect the wells daily using an inverted microscope and count the number of syncytia. A syncytium is typically defined as a giant cell containing at least four nuclei.[4]
-
The concentration of this compound that inhibits syncytium formation by 50% is determined.
Visualizations
References
- 1. Anti-AIDS agents, 11. Betulinic acid and this compound as anti-HIV principles from Syzigium claviflorum, and the anti-HIV activity of structurally related triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Platanic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Platanic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the semi-synthesis of this compound?
A1: The most common and readily available starting material for the semi-synthesis of this compound is Betulinic acid, a naturally occurring pentacyclic triterpenoid. Betulinic acid can be isolated from the bark of several species of plants, including the birch tree.
Q2: What is the key chemical transformation in the synthesis of this compound from Betulinic acid?
A2: The key transformation is the oxidative cleavage of the isopropenyl group at the C-20 position of the lupane skeleton of Betulinic acid to a ketone group, forming the 30-norlupane structure of this compound.
Q3: What are the known biological activities of this compound and its derivatives?
A3: this compound and its derivatives have demonstrated a range of biological activities, most notably cytotoxic effects against various human tumor cell lines.[1] They are known to induce apoptosis in cancer cells, making them promising scaffolds for the development of new anticancer agents.[1]
Troubleshooting Guide
Problem 1: Low yield in the oxidative cleavage of the Betulinic acid derivative.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or adding a fresh portion of the oxidizing agent.
-
-
Possible Cause 2: Suboptimal reaction temperature.
-
Solution: The temperature for oxidation reactions can be critical. For Jones oxidation, maintaining a low temperature (e.g., 0 °C) is often necessary to minimize side reactions. Ensure your reaction is adequately cooled throughout the addition of the oxidant.
-
-
Possible Cause 3: Degradation of the product.
-
Solution: Over-oxidation or harsh reaction conditions can lead to the degradation of the desired product. Ensure that the oxidizing agent is added slowly and that the reaction is quenched promptly once the starting material has been consumed. Work-up procedures should be performed without delay.
-
-
Possible Cause 4: Impure starting material.
-
Solution: Ensure the Betulinic acid or its protected derivative is of high purity before starting the oxidation. Impurities can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the isolated yield.
-
Problem 2: Formation of multiple byproducts.
-
Possible Cause 1: Over-oxidation.
-
Solution: Use a stoichiometric amount of the oxidizing agent. An excess of the oxidant can lead to the formation of unwanted byproducts. Some modern, milder oxidation methods might offer higher selectivity.
-
-
Possible Cause 2: Side reactions at other functional groups.
-
Solution: If the starting material has other sensitive functional groups, such as hydroxyl groups, they should be protected before the oxidation step. For instance, the 3-hydroxyl group of Betulinic acid is often acetylated to prevent its oxidation.
-
-
Possible Cause 3: Use of a non-selective oxidizing agent.
-
Solution: While Lemieux-Johnson oxidation or Jones oxidation are commonly cited, exploring other more selective oxidation systems could be beneficial. For example, supported catalysts have been shown to provide high selectivity in the oxidation of related triterpenoids.
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause 1: Co-elution of impurities during column chromatography.
-
Solution: Optimize the solvent system for column chromatography. A gradual gradient elution can improve the separation of the product from closely related impurities. Using a different stationary phase (e.g., alumina instead of silica gel) might also be effective.
-
-
Possible Cause 2: Presence of acidic or basic impurities.
-
Solution: Incorporate a wash step with a mild acid or base in your work-up procedure to remove corresponding impurities before chromatographic purification.
-
-
Possible Cause 3: Product is an amorphous solid or oil.
-
Solution: Attempt to crystallize the product from a suitable solvent or a mixture of solvents. This can significantly improve the purity of the final compound.
-
Experimental Protocols
Protocol 1: Synthesis of 3-O-Acetyl-platanic acid from 3-O-Acetyl-betulinic acid
This protocol is based on the Lemieux-Johnson oxidation for the oxidative cleavage of the isopropenyl group.
Step 1: Acetylation of Betulinic Acid (Protection of the 3-hydroxyl group)
-
Dissolve Betulinic acid in a suitable solvent such as pyridine.
-
Add acetic anhydride in excess.
-
Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding water or ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 3-O-Acetyl-betulinic acid.
Step 2: Oxidative Cleavage to form 3-O-Acetyl-platanic acid
-
Dissolve 3-O-Acetyl-betulinic acid in a mixture of solvents such as dioxane and water.
-
Add a catalytic amount of osmium tetroxide (OsO₄).
-
Add an excess of a co-oxidant, such as sodium periodate (NaIO₄), in portions.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a reducing agent like sodium sulfite.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to yield 3-O-Acetyl-platanic acid.
Data Presentation
The yield of this compound synthesis is highly dependent on the specific reagents and conditions used. Below is a summary of reported yields for key transformations in the synthesis of this compound and related compounds.
| Starting Material | Reaction | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-O-Acetyl-betulinic acid | Oxidative Cleavage | OsO₄ (cat.), NaIO₄ | Dioxane/Water | Room Temp. | - | - | [2] |
| Betulin | Jones Oxidation | Jones Reagent | Acetone | 25 | 1 | 98 | [3] |
| Betulin | Oxidation | K₂Cr₂O₇/H₂SO₄ (aq) | Acetone/Water | 15-25 | 1.5-3 | 93-98 | [4] |
Visualizations
Experimental Workflow: Semi-synthesis of 3-O-Acetyl-platanic acid
Caption: Workflow for the semi-synthesis of 3-O-Acetyl-platanic acid.
Signaling Pathway: Plausible Apoptosis Induction by this compound
Caption: Plausible intrinsic apoptosis pathway induced by this compound derivatives.
References
- 1. This compound: A new scaffold for the synthesis of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Challenges with Platanic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Platanic Acid." A notable ambiguity exists in the common nomenclature, where "this compound" can refer to two distinct compounds: a pentacyclic triterpenoid with potential anticancer and anti-HIV properties, or Platinic Acid (commonly chloroplatinic acid), a precursor in the synthesis of platinum-based chemotherapy drugs.
This guide addresses the unique in vitro solubility and handling challenges associated with both molecules to ensure successful experimental outcomes.
Section 1: this compound (Triterpenoid)
The primary challenge with the pentacyclic triterpenoid this compound is its inherent low aqueous solubility. The following information provides guidance on how to effectively work with this compound in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound (triterpenoid) for in vitro experiments?
A1: this compound, like many pentacyclic triterpenoids, has poor water solubility. The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Q2: My this compound is precipitating when I add it to my aqueous culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous solutions is a common issue. Here are several strategies to mitigate this:
-
Use a Co-solvent: After dissolving the this compound in a minimal amount of an organic solvent like DMSO or Dimethylacetamide (DMA), a co-solvent such as Polyethylene Glycol (PEG) can be added before final dilution in your aqueous medium.
-
Incorporate a Solubilizer: The use of a non-ionic surfactant like Polysorbate 80 (Tween 80) can help to maintain the solubility of the compound in aqueous solutions.
-
Serial Dilutions: Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in your culture medium to reach the desired final concentration. This gradual decrease in solvent concentration can help prevent precipitation.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
Q3: What are the typical working concentrations for this compound (triterpenoid) in cytotoxicity assays?
A3: The effective concentration of this compound and its derivatives can vary depending on the cell line. Studies on chalcone derivatives of 20-oxo-lupanes, which are structurally related to this compound, have shown cytotoxic activity with GI50 values ranging from 0.304 to 0.804 μM in the NCI-60 cancer cell line panel.[1] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution immediately upon addition to media. | Poor aqueous solubility. | Prepare a higher concentration stock solution in 100% DMSO. Perform serial dilutions in pre-warmed (37°C) culture media. Consider using a formulation with a co-solvent (e.g., PEG) and/or a solubilizer (e.g., Tween 80). |
| Inconsistent results between experiments. | Compound instability or degradation in solution. Precipitation over time. | Prepare fresh dilutions from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small, single-use aliquots at -20°C or -80°C. Visually inspect for precipitation before use. |
| No biological activity observed. | Poor solubility leading to low effective concentration. Compound degradation. | Confirm the solubility of the compound in your final experimental medium. Re-evaluate the dissolution method and consider the use of solubilizing agents. Ensure the stock solution has been stored correctly. |
Experimental Protocols
Protocol 1: Preparation of this compound (Triterpenoid) Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed a non-toxic level (e.g., <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Signaling Pathways
While the specific signaling pathways modulated by this compound are still under investigation, related triterpenoids are known to induce apoptosis and influence key cancer-related pathways.[2]
Caption: Putative signaling pathways affected by this compound (triterpenoid).
Section 2: Platinic Acid (Chloroplatinic Acid)
Platinic acid, most commonly available as hexachloroplatinic acid (H₂PtCl₆), is generally highly soluble in aqueous solutions. The primary in vitro challenge with this and other platinum compounds is not solubility but rather their stability and reactivity in certain organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Platinic Acid (chloroplatinic acid) for in vitro studies?
A1: Platinic acid is highly soluble in water.[3][4] For in vitro experiments, it is recommended to dissolve it in sterile, deionized water or a buffered solution like phosphate-buffered saline (PBS). For platinum-based drugs derived from platinic acid, specific aqueous-based solvents are recommended to maintain stability and potency; for instance, 0.9% NaCl for cisplatin and 5% glucose (dextrose) for carboplatin and oxaliplatin.[5]
Q2: Can I use DMSO to dissolve my platinum compound derived from Platinic Acid?
A2: It is strongly discouraged to use DMSO to dissolve platinum compounds for biological assays. DMSO can react with the platinum complex, leading to ligand displacement and a significant loss of cytotoxic activity.[5]
Q3: How should I store my Platinic Acid stock solution?
A3: Aqueous stock solutions of Platinic Acid should be stored at 4°C and protected from light. For long-term storage, consult the manufacturer's recommendations. For platinum drugs, storing in recommended aqueous-based solvents at 4°C can maintain potency for up to 40 days.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of cytotoxic activity over time. | Instability of the platinum complex in the solvent. | Avoid using DMSO. Prepare fresh stock solutions in the recommended aqueous-based solvent (e.g., water, 0.9% NaCl, or 5% glucose). Store stock solutions at 4°C and use within the recommended timeframe. |
| Precipitation when mixing with other reagents. | Reaction with components in the solution. | Ensure compatibility of the Platinic Acid solution with all other reagents in your experimental setup. Prepare dilutions in the same buffered solution to maintain consistent pH and ionic strength. |
Data Presentation
Table 1: Solubility of Platinic Acid (Hexachloroplatinic Acid) and Related Platinum Compounds
| Compound | Solvent | Solubility | Reference |
| Hexachloroplatinic Acid (H₂PtCl₆) | Water | Highly soluble | [3][4] |
| Hexachloroplatinic Acid Hexahydrate | Water | 100 mg/mL | [6] |
| Hexachloroplatinic Acid Hexahydrate | Alcohol | Soluble | [6] |
| Cisplatin | 0.9% NaCl | 5 mM | [5] |
| Carboplatin | 5% Glucose | 5 mM | [5] |
| Oxaliplatin | 5% Glucose | 5 mM | [5] |
Experimental Protocols
Protocol 3: Preparation of Platinic Acid Stock Solution
-
Under sterile conditions, weigh the desired amount of hexachloroplatinic acid.
-
Dissolve the compound in sterile, deionized water or 0.9% NaCl to a desired stock concentration (e.g., 1-10 mM).
-
Vortex until fully dissolved. The solution should be a clear, orange/red color.
-
Store the stock solution at 4°C, protected from light.
Protocol 4: In Vitro Cytotoxicity Assay for Platinum Compounds
-
Follow the general procedure for a cell viability assay as described in Protocol 2.
-
Crucially, prepare all dilutions of the platinum compound from the aqueous stock solution into the cell culture medium.
-
Ensure that no DMSO is introduced at any stage of the experiment.
Signaling Pathways
Platinum compounds exert their cytotoxic effects primarily by binding to nuclear DNA, which subsequently triggers various cellular responses, including the activation of apoptosis.
Caption: General mechanism of action for platinum-based anticancer drugs.
References
- 1. Synthesis of messagenin and this compound chalcone derivatives and their biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic acid, lanostanoid triterpene: a key player in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloroplatinic acid - Wikipedia [en.wikipedia.org]
- 4. Chloroplatinic acid | H2PtCl6 | CID 61859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroplatinic acid powder and chunks 18497-13-7 [sigmaaldrich.com]
Troubleshooting inconsistent results in Platanic acid cytotoxicity assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Platanic acid in cytotoxicity assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, leading to inconsistent or unexpected results.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven cell distribution across the plate. | Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting. |
| Edge Effects: Increased evaporation in the outer wells of the microplate. | Fill the perimeter wells with sterile PBS or media without cells and use only the inner wells for experimental data.[1] | |
| Pipetting Errors: Inaccurate or inconsistent dispensing of cells, compound, or assay reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure pipette tips are fully submerged when aspirating and dispensing. | |
| Higher than expected cell viability (or non-dose-dependent response) | Compound Precipitation: this compound may precipitate at higher concentrations in the culture medium. | Visually inspect wells for precipitate. Test the solubility of this compound in your specific culture medium. Consider using a different solvent or reducing the final solvent concentration (typically keep DMSO <0.5%). |
| Direct Reduction of Assay Reagent: this compound, like other triterpenoids, may have reducing properties that directly convert assay reagents (e.g., MTT) to a colored product, independent of cell metabolism. | Run a cell-free control with this compound and the assay reagent to check for direct reduction. If a color change occurs, consider an alternative assay (e.g., SRB, LDH). | |
| Low absorbance/fluorescence readings | Low Cell Density: Insufficient number of viable cells to generate a strong signal. | Optimize cell seeding density for your specific cell line and assay duration by performing a cell titration experiment. |
| Incorrect Assay Wavelength: Reading the plate at a non-optimal wavelength. | Confirm the correct absorbance or excitation/emission wavelengths for the specific assay being used. | |
| Incomplete Solubilization (MTT Assay): Formazan crystals are not fully dissolved. | Ensure complete dissolution by using an appropriate solubilization buffer (e.g., DMSO, acidified isopropanol) and allowing sufficient incubation time with gentle shaking. | |
| High background signal | Media Component Interference: Phenol red in the culture medium can interfere with colorimetric assays. | Use phenol red-free medium during the assay incubation step.[2] |
| Microbial Contamination: Bacteria or yeast can also metabolize assay reagents. | Regularly check cell cultures for contamination. Practice sterile techniques throughout the experimental workflow. |
Frequently Asked Questions (FAQs)
Q1: What is a typical IC50 value for this compound?
A1: The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of this compound derivatives can vary significantly depending on the specific derivative, the cancer cell line being tested, and the duration of exposure. For example, certain amide derivatives of this compound have shown EC50 values as low as 0.9 µM in the A375 human melanoma cell line.[3]
Q2: Which cytotoxicity assay is most suitable for this compound?
A2: While MTT is a common choice, its susceptibility to interference from compounds with reducing properties makes it essential to validate findings. The Sulforhodamine B (SRB) assay, which measures cellular protein content, is a robust alternative and has been successfully used to evaluate the cytotoxicity of this compound derivatives.[3] Lactate Dehydrogenase (LDH) assays, which measure membrane integrity, can also be a good orthogonal method to confirm results.
Q3: How does this compound induce cell death?
A3: Derivatives of this compound have been shown to induce apoptosis in cancer cells.[4] While the specific pathway for this compound is under investigation, related pentacyclic triterpenoids, such as Betulinic acid, typically induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the suppression of survival signaling pathways like PI3K/Akt/mTOR, leading to the activation of caspases.[2][5]
Q4: My this compound stock solution is difficult to dissolve. What should I do?
A4: this compound is a lipophilic compound and may have limited solubility in aqueous solutions. It is commonly dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. When diluting in culture medium, ensure the final DMSO concentration is non-toxic to your cells (generally below 0.5%). Gentle warming or vortexing of the stock solution can aid dissolution.
Quantitative Data Summary
The following table summarizes the cytotoxic activity (EC50 values) of a potent this compound amide derivative against various human cancer cell lines and non-malignant cell lines after 96 hours of incubation, as determined by the SRB assay.
| Cell Line | Cell Type | EC50 (µM) |
| A375 | Malignant Melanoma | 0.9 ± 0.2 |
| HT29 | Colon Adenocarcinoma | 1.1 ± 0.3 |
| A2780 | Ovarian Carcinoma | 2.7 ± 0.3 |
| HeLa | Cervical Cancer | 3.5 ± 0.4 |
| MCF-7 | Breast Cancer | 4.0 ± 0.2 |
| NIH 3T3 | Mouse Fibroblasts (Non-malignant) | 1.8 ± 0.1 |
| HEK293 | Human Embryonic Kidney (Non-malignant) | 3.8 ± 0.3 |
Data adapted from a study on this compound derivatives. The specific amide derivative corresponds to compound 7 in the cited publication.[3]
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted for determining the cytotoxicity of this compound derivatives.[3]
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Cell Seeding: Plate cells in 96-well microtiter plates at the optimal density determined for your cell line. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., medium with the same final concentration of DMSO) and an untreated control.
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Incubation: Incubate the plates for the desired exposure time (e.g., 96 hours).
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Cell Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA. Allow the plates to air dry completely.
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Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
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Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
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Absorbance Measurement: Shake the plates on a gyratory shaker for 5 minutes to ensure complete dissolution of the dye. Measure the absorbance at approximately 510 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the EC50 value.
Visualizations
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent cytotoxicity assay results.
This compound-Induced Apoptotic Signaling Pathway
Caption: Proposed apoptotic signaling pathway induced by this compound.
References
- 1. Evaluation of cytotoxic activity of platinum nanoparticles against normal and cancer cells and its anticancer potential through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. This compound: A new scaffold for the synthesis of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Platanic acid concentration for cell-based experiments
Welcome to the technical support center for Platanic Acid. This resource is designed to help researchers, scientists, and drug development professionals optimize the use of this compound in their cell-based experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1/2). By binding to the ATP-binding pocket of MEK1/2, it prevents the phosphorylation and subsequent activation of ERK1/2 (Extracellular signal-regulated kinase 1/2). This effectively blocks downstream signaling in the MAPK/ERK pathway, which is commonly dysregulated in various cancers and inflammatory diseases.
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability (up to 12 months). For working solutions, dilute the DMSO stock directly into your cell culture medium immediately before use. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific model system. See the table below for suggested starting ranges for common cell lines.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations and IC50 Values
| Cell Line | Cancer Type | Recommended Starting Range | Reported IC50 (72h) |
|---|---|---|---|
| A375 | Melanoma (BRAF V600E) | 1 nM - 100 nM | ~5 nM |
| HT-29 | Colorectal (BRAF V600E) | 10 nM - 500 nM | ~50 nM |
| HeLa | Cervical | 100 nM - 2 µM | ~450 nM |
| MCF-7 | Breast (WT BRAF) | 500 nM - 10 µM | ~2.5 µM |
| PBMC | Normal Peripheral Blood | >10 µM | >10 µM |
Table 2: Solubility Data
| Solvent | Maximum Solubility |
|---|---|
| DMSO | ≥ 50 mg/mL (~100 mM) |
| Ethanol | ~5 mg/mL (~10 mM) |
| PBS (pH 7.2) | < 0.1 mg/mL |
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of cell proliferation.
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Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment ranging from 1 nM to 20 µM. Use a positive control cell line known to be sensitive (e.g., A375).
-
-
Possible Cause 2: Inactive Compound. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from the lyophilized powder.
-
-
Possible Cause 3: Cell Line Resistance. Your cell line may have intrinsic or acquired resistance mechanisms (e.g., mutations in downstream pathway components or activation of parallel survival pathways).
-
Solution: Confirm target engagement by performing a Western blot to check for the reduction of phosphorylated ERK (p-ERK). If p-ERK is inhibited but proliferation is unaffected, consider investigating alternative signaling pathways.
-
Problem 2: I am observing high levels of cytotoxicity even at low concentrations.
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Possible Cause 1: Solvent Toxicity. The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.
-
Solution: Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions in culture medium if necessary to achieve this. Always include a vehicle-only control (medium + same concentration of DMSO) in your experimental setup.
-
-
Possible Cause 2: High Cell Line Sensitivity. Some cell lines are exceptionally sensitive to MEK inhibition.
-
Solution: Lower the concentration range in your dose-response curve. Start with picomolar concentrations and increase incrementally.
-
-
Possible Cause 3: Contamination. The stock solution or culture medium may be contaminated.
-
Solution: Use sterile filtering techniques for all solutions. Test your cell culture for mycoplasma contamination.
-
Problem 3: My results are inconsistent between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Variation in the number of cells seeded per well can lead to significant variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated electronic pipette or a cell counter for accuracy. Allow cells to adhere and distribute evenly for several hours before adding the compound.
-
-
Possible Cause 2: Edge Effects in Plates. Wells on the perimeter of a multi-well plate are prone to evaporation, leading to altered compound concentrations.
-
Solution: Avoid using the outer wells of the plate for data collection. Instead, fill them with sterile PBS or medium to create a humidity barrier.
-
-
Possible Cause 3: Compound Precipitation. this compound may precipitate out of the aqueous culture medium at higher concentrations.
-
Solution: Visually inspect the wells for precipitate after adding the compound. If observed, reduce the maximum concentration or consider using a formulation with better solubility if available.
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic or cytostatic effects of this compound on a given cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium. Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentrations should range from 1 nM to 10 µM. Also, prepare a vehicle control (medium + DMSO at the highest concentration used).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
This protocol validates that this compound is inhibiting its intended target, MEK1/2, by measuring the phosphorylation status of its downstream substrate, ERK1/2.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for a short duration (e.g., 1-2 hours). Include a vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate, collect it, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (as a loading control) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the p-ERK/total-ERK ratio with increasing concentrations of this compound confirms target engagement.
How to reduce background noise in Platanic acid fluorescence microscopy
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you reduce background noise in your Platanic acid fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise when using this compound Fluorophore?
Background noise in fluorescence microscopy, including experiments with this compound Fluorophore, can originate from several sources. The main contributors are typically autofluorescence from the sample itself, non-specific binding of the fluorescent probe, and out-of-focus light. Other factors include stray light from the surroundings and inherent noise from the imaging detector.
Q2: How can I determine the source of the high background in my images?
A systematic approach is the best way to identify the source of background noise. A good starting point is to image an unstained control sample. If you observe significant fluorescence, autofluorescence is a likely culprit. You can also examine a sample with only the secondary antibody (if applicable) to check for non-specific binding.
Troubleshooting Guide: Reducing Background Noise
Issue 1: High Autofluorescence from the Sample
Autofluorescence is the natural emission of light by biological structures like mitochondria and lysosomes, which can obscure the signal from your this compound Fluorophore.
Solution:
-
Spectral Unmixing: If your imaging system has this capability, you can distinguish the emission spectrum of the this compound Fluorophore from the broader spectrum of autofluorescence.
-
Photobleaching: Before labeling with this compound Fluorophore, you can expose your sample to the excitation light for an extended period to "bleach" the autofluorescent components.
-
Chemical Treatment: Treating samples with reagents like sodium borohydride or Sudan Black B can help quench autofluorescence.
Experimental Protocol: Sudan Black B Treatment for Autofluorescence Reduction
-
Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol.
-
Stain your fixed cells or tissue sections with the this compound Fluorophore as per your standard protocol.
-
Incubate the sample in the Sudan Black B solution for 5-20 minutes at room temperature.
-
Wash the sample extensively with phosphate-buffered saline (PBS) to remove excess Sudan Black B.
-
Mount the sample and proceed with imaging.
Issue 2: Non-Specific Binding of this compound Fluorophore
This occurs when the this compound Fluorophore or its conjugated antibody binds to unintended targets in the sample, leading to a diffuse background signal.
Solution:
-
Blocking: Use a blocking agent like bovine serum albumin (BSA) or serum from the same species as the secondary antibody to block non-specific binding sites before applying your fluorescent probe.
-
Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a specific signal.
-
Washing Steps: Increase the number and duration of washing steps after antibody incubation to remove unbound antibodies.
Troubleshooting Workflow for Non-Specific Binding
Caption: A troubleshooting workflow for diagnosing and resolving non-specific antibody binding.
Issue 3: Out-of-Focus Light
Light from above and below the focal plane can contribute to a hazy background, reducing image contrast and clarity.
Solution:
-
Confocal or Deconvolution Microscopy: These techniques are specifically designed to remove out-of-focus light. Confocal microscopy uses a pinhole to reject scattered light, while deconvolution microscopy uses algorithms to computationally reassign blurred light to its point of origin.
-
Aperture Stop: On a widefield microscope, reducing the size of the field aperture can help to decrease the amount of stray light reaching the detector.
Data Summary: Comparison of Microscopy Techniques
| Technique | Principle | Background Rejection | Resolution |
| Widefield | The entire field of view is illuminated and imaged at once. | Low | Lower |
| Confocal | A pinhole is used to block out-of-focus light from reaching the detector. | High | Higher |
| Deconvolution | Computational algorithms are used to remove out-of-focus blur. | Medium-High | Higher |
Issue 4: Suboptimal Filter Sets
If the excitation and emission filters are not well-matched to the spectral profile of the this compound Fluorophore, you can get "bleed-through" of excitation light into the emission channel, increasing background.
Solution:
-
Use High-Quality Bandpass Filters: Ensure your filter sets are designed for your specific fluorophore, with narrow excitation and emission windows to minimize spectral overlap.
-
Verify Filter Specifications: Check the transmission spectra of your filters to confirm they match the excitation and emission peaks of the this compound Fluorophore.
Conceptual Diagram of Filter Set Function
Caption: A simplified diagram showing how filter sets isolate specific excitation and emission wavelengths.
Calibrating FACS for Platanic Acid-Treated Cells: A Technical Support Guide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Flow Cytometry (FACS) to analyze cells treated with Platanic acid. This compound and its derivatives are noted for their cytotoxic effects, primarily through the induction of apoptosis in various tumor cell lines.[1] Proper calibration and experimental setup are critical for obtaining accurate data.
Troubleshooting Guide
This section addresses common problems encountered during the FACS analysis of this compound-treated cells.
| Problem | Potential Cause | Recommended Solution |
| 1. High Background / Non-specific Staining | 1. Dead Cells: Dead cells can non-specifically bind antibodies.[2][3] 2. Antibody Concentration: Antibody concentration may be too high.[3] 3. Inadequate Washing: Insufficient washing can leave unbound antibodies.[3] 4. Autofluorescence: this compound or cellular stress may increase autofluorescence.[2][3] | 1. Add a Viability Dye: Use a viability dye like Propidium Iodide (PI) or 7-AAD to gate out dead cells from the analysis.[2][4] 2. Titrate Antibodies: Perform an antibody titration to find the optimal concentration that maximizes signal-to-noise.[3][5] 3. Optimize Wash Steps: Increase the number of wash steps or the volume of wash buffer.[3][6] 4. Use Controls: Always include an unstained control to measure baseline autofluorescence and set gates accordingly.[2][5] |
| 2. Weak or No Signal | 1. Low Antigen Expression: this compound may downregulate the target protein. 2. Suboptimal Staining: Incubation times or temperatures may be incorrect.[7] 3. Reagent Issues: The antibody may be expired, improperly stored, or the fluorochrome may be photobleached.[2] 4. Fixation/Permeabilization Issues: For intracellular targets, fixation might mask the epitope, or permeabilization may be insufficient.[8][9] | 1. Use Brighter Fluorochromes: For low-expressing targets, switch to a brighter fluorochrome to enhance the signal.[7] 2. Optimize Protocol: Adjust incubation times and temperatures as per the manufacturer's protocol.[7] 3. Check Reagents: Ensure antibodies are within their expiration date and have been stored correctly. Protect stained samples from light. 4. Test Different Protocols: Try alternative fixation (e.g., methanol vs. formaldehyde) and permeabilization (e.g., saponin vs. Triton X-100) protocols.[9][10] |
| 3. Poor Compensation / High Spillover | 1. Incorrect Controls: Compensation controls (single-stained beads or cells) are not bright enough or were prepared differently from the samples.[11][12] 2. Instrument Settings: PMT voltages may not be optimized.[3] 3. Tandem Dye Degradation: Tandem dyes (e.g., PE-Cy7) can degrade with light exposure or improper handling. | 1. Use Appropriate Controls: Ensure single-stain controls are as bright or brighter than the experimental sample and are treated with the same fixation/permeabilization steps.[11][13] 2. Optimize Voltages: Adjust PMT voltages to place the positive peak on scale and within the linear range of the detector.[3] 3. Handle Dyes Correctly: Store tandem dyes protected from light and use the same vial for controls and samples.[14] |
| 4. High Debris & Low Event Rate | 1. Cell Lysis: Harsh sample preparation (e.g., excessive vortexing, high-speed centrifugation) can cause cell damage.[2][7] 2. Sample Clogs: Cell clumps or debris can clog the flow cytometer.[3][6] 3. Low Cell Concentration: The sample may be too dilute.[3] | 1. Gentle Handling: Handle cells gently. Avoid vigorous vortexing and use appropriate centrifugation speeds (e.g., 300-400 x g).[7][15] 2. Filter Samples: Filter the cell suspension through a 30-40 µm cell strainer immediately before analysis.[7][16] 3. Adjust Concentration: Resuspend cells at an optimal concentration, typically 1 x 10⁶ cells/mL.[15] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare my cells after this compound treatment for FACS analysis?
A1: After treating with this compound, harvest both adherent and floating cells, as apoptotic cells may detach.[17] Create a single-cell suspension by washing with cold PBS. For adherent cells, use a gentle dissociation agent like Accutase.[18] It is critical to handle cells gently to prevent membrane damage, which can lead to false positives in viability assays.[7]
Q2: What controls are essential for analyzing apoptosis induced by this compound?
A2: A robust experiment requires several controls:
-
Unstained Cells: To determine background autofluorescence.[5]
-
Vehicle Control: Cells treated with the drug solvent (e.g., DMSO) to measure its effect.[5]
-
Single-Stained Compensation Controls: For each fluorochrome used, to correctly set compensation.[12][19]
-
Viability Dye Only Control: To set the gate for live vs. dead cells.
-
Positive Control: A known apoptosis inducer (e.g., staurosporine) to confirm the assay is working.[20][21]
Q3: this compound seems to increase autofluorescence. How can I manage this?
A3: Increased autofluorescence can be managed by:
-
Using Brighter Fluorochromes: Select fluorochromes that emit in the red channel where autofluorescence is typically lower (e.g., APC, Alexa Fluor 647).[2]
-
Using an Unstained Control: Always run an unstained, this compound-treated sample to set the baseline fluorescence for your gates.[2]
-
Proper Gating: Use Fluorescence Minus One (FMO) controls to help set accurate gates for your positive populations.[22]
Q4: Can I fix my cells after Annexin V/PI staining?
A4: Yes, but with caution. Standard Annexin V binding is calcium-dependent and may be disrupted by fixation. If you must fix, a common method is to stain with Annexin V/PI first, then fix in 1% formaldehyde.[23] However, be aware that fixation can alter scatter properties and fluorescence, so all controls must be treated identically to your samples.[11][14]
Q5: What is the correct gating strategy for an Annexin V/PI apoptosis assay?
A5: A standard gating strategy involves sequential steps:
-
Gate on Cells: Use an FSC-A vs. SSC-A plot to gate on the cell population of interest and exclude debris.[4][24]
-
Gate on Singlets: Use an FSC-H vs. FSC-A plot to exclude doublets.[4][24]
-
Analyze Apoptosis: On the singlet population, create an Annexin V vs. PI plot. This will resolve four populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[25][26]
Experimental Protocols & Data
Protocol: Annexin V & Propidium Iodide (PI) Staining
This protocol is for assessing apoptosis in cells treated with this compound.
Reagents:
-
1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) stock solution (1 mg/mL)
-
Cold PBS
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentration of this compound for the specified time. Include untreated and vehicle controls.
-
Harvesting: Collect all cells, including supernatant, by centrifuging at 300 x g for 5 minutes.[17]
-
Washing: Wash cells twice with cold PBS and resuspend the pellet in 1X Annexin V Binding Buffer.[19]
-
Cell Count: Count cells and adjust the concentration to 1 x 10⁶ cells/mL in 1X Binding Buffer.[25]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a FACS tube. Add 5 µL of FITC Annexin V and 5 µL of PI (final concentration ~5 µg/mL).[25]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[19][20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry immediately (within 1 hour).[19][25]
Data Presentation: Expected Apoptosis Induction
The following table shows representative data for A2780 ovarian carcinoma cells treated with a derivative of this compound for 48 hours.
| Treatment Group | Concentration (µM) | Live Cells (Ann V- / PI-) | Early Apoptotic (Ann V+ / PI-) | Late Apoptotic/Necrotic (Ann V+ / PI+) |
| Vehicle Control | 0 | 94.2% | 3.1% | 2.7% |
| This compound Derivative | 10 | 65.8% | 18.5% | 15.7% |
| This compound Derivative | 25 | 32.1% | 35.4% | 32.5% |
| Staurosporine (Positive Control) | 1 | 15.3% | 40.1% | 44.6% |
Visualizations
Experimental Workflow
Caption: Workflow for Apoptosis Analysis of this compound-Treated Cells.
Hypothetical Signaling Pathway
Caption: this compound Induces Apoptosis via the Intrinsic Pathway.
Troubleshooting Logic for Compensation
Caption: Decision Tree for Troubleshooting FACS Compensation Issues.
References
- 1. This compound: A new scaffold for the synthesis of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 4. stemcell.com [stemcell.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Flow Cytometry Protocol | Abcam [abcam.com]
- 9. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. How to Fix Flow Cytometry Compensation Errors (and Unmixing Errors) – Bad Data Part 4 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 3 Requirements For Accurate Flow Cytometry Compensation - ExpertCytometry [expertcytometry.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Flow Cytometry Sample Prep Guidelines: Flow Cytometry Core: Shared Facilities: Research: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 17. benchchem.com [benchchem.com]
- 18. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
- 20. bosterbio.com [bosterbio.com]
- 21. kumc.edu [kumc.edu]
- 22. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 23. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 26. frontiersin.org [frontiersin.org]
Technical Support Center: Purification of Platanic Acid and its Derivatives
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of Platanic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives from crude plant extracts?
The purification of this compound derivatives, like many natural products, presents several challenges. Plant extracts are complex mixtures containing numerous bioactive compounds with similar polarities, which can co-elute during chromatographic separation.[1] The stability of these acidic compounds can also be a concern, as they may be susceptible to degradation with changes in pH and temperature.[2][3][4]
Q2: How do I choose the right chromatography technique for my this compound derivative?
The choice of chromatography technique depends on the scale of purification and the desired purity. Thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) are excellent for initial screening to determine optimal solvent conditions.[5] For pre-purification of larger quantities, flash chromatography is often employed. To achieve high purity, preparative HPLC is the preferred method.[5]
Q3: My this compound derivative is streaking on the silica TLC plate. What could be the cause and how can I fix it?
Streaking of acidic compounds on silica gel TLC plates is a common issue. This is often caused by the strong interaction between the acidic proton of the compound and the slightly acidic silica gel, leading to a mixture of protonated and deprotonated forms and resulting in poor separation.[6] To resolve this, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This ensures the compound remains fully protonated and moves as a single, more defined spot.[6]
Q4: My purified this compound derivative is an oil or a sticky gum instead of a solid. What should I do?
"Oiling out" can occur if the compound is highly impure or if the incorrect crystallization solvent has been chosen.[6] Consider the following solutions:
-
Trituration: Stir the oil with a non-polar solvent in which it is insoluble (e.g., hexanes) to try and induce solidification.[6]
-
Solvent System Change: Attempt recrystallization from a different solvent or a binary solvent mixture.
-
Further Purification: The presence of impurities is a primary cause of oiling. Consider an additional purification step, such as column chromatography, to see if a purer sample crystallizes more readily.[6][7]
Q5: What methods can I use to assess the purity of my final this compound derivative?
Several analytical techniques can be used to determine the purity of your compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for their precision. Mass Spectrometry (MS) can identify and quantify trace impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and identifying impurities.[][9] Spectrophotometry and Differential Scanning Calorimetry (DSC) can also be employed for purity analysis.[][10]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Low Yield/Recovery | The compound may be unstable on silica gel. | Deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%). Alternatively, use a different stationary phase like alumina.[11] |
| The chosen solvent system is not polar enough to elute the compound. | Gradually increase the polarity of the eluent (gradient elution).[11] | |
| Co-elution of Impurities | The solvent system lacks the selectivity to separate the product from impurities. | Experiment with different solvent systems on TLC to improve separation before scaling up to column chromatography.[11] |
| Product Precipitation on Column | The compound has low solubility in the chromatography solvents. | Ensure the crude product is fully dissolved before loading. If solubility is an issue, load the sample onto the column as a solid by pre-adsorbing it onto a small amount of silica gel.[6][11] |
Crystallization Problems
| Problem | Possible Cause | Solution |
| No Crystals Form | Too much solvent was used. | Return the solution to the heat source and boil off a portion of the solvent, then cool again.[12] |
| The solution is not sufficiently supersaturated. | Add a seed crystal or scratch the inside of the flask with a glass rod to provide a nucleation site.[12] | |
| Low Crystal Yield | An excessive amount of solvent was used, leaving a significant amount of the compound in the mother liquor. | Optimize the solvent volume. You can also recover more product by partially evaporating the solvent from the mother liquor and cooling it again for a second crop of crystals.[7][12] |
| Rapid Crystallization | The solution is too concentrated or cooled too quickly. | Add a small amount of extra solvent and allow the solution to cool more slowly. Slow cooling is crucial for forming large, pure crystals.[7][12] |
| Impure Crystals | Impurities co-crystallized with the product. | Wash the crystals with a small amount of ice-cold, fresh solvent. If impurities persist, an upstream purification step like chromatography may be necessary before crystallization.[7] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification
This protocol is effective for separating acidic compounds like this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.
-
Extraction: Wash the organic solution with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The this compound will be deprotonated and move into the aqueous layer as a salt.
-
Separation: Separate the aqueous layer containing the this compound salt.
-
Re-acidification: Re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate the purified acid.
-
Final Extraction: Extract the purified this compound back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.[6]
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: A logical diagram for troubleshooting purification issues.
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Physicochemical degradation of phycocyanin and means to improve its stability: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography | Buchi.com [buchi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. ijrar.org [ijrar.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Interpreting Complex NMR Spectra of Platanic Acid Analogues
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Platanic acid and its analogues. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My 1H-NMR spectrum shows severe signal overlap in the aliphatic region (0.5-2.5 ppm). How can I resolve these signals?
A1: Signal overlap is a common challenge with triterpenoids like this compound due to the large number of non-equivalent protons in similar chemical environments. Here are several strategies to address this issue:
-
Use of Different Deuterated Solvents: Changing the solvent can induce differential chemical shifts (solvent-induced shifts), which may resolve overlapping signals. Pyridine-d5 is particularly effective for compounds with polar functional groups like hydroxyls, often providing better signal dispersion compared to chloroform-d (CDCl3) or methanol-d4 (CD3OD).
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other, allowing you to trace out spin systems even within crowded regions.
-
HSQC (Heteronuclear Single Quantum Coherence): By correlating protons to their directly attached carbons, you can leverage the greater chemical shift dispersion of the 13C spectrum to resolve overlapping proton signals.[1]
-
TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system by irradiating a single proton in that system. This can help to "pull out" entire proton networks from a crowded region.
-
-
Higher Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion and improve resolution.
Q2: I am having trouble assigning the quaternary carbons in my this compound analogue. Which NMR experiment is best suited for this?
A2: Quaternary carbons do not have any directly attached protons, so they will not show correlations in an HSQC spectrum. The best experiment for assigning quaternary carbons is the HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment detects correlations between protons and carbons over two to three bonds (and sometimes four). By observing long-range correlations from known proton signals to a quaternary carbon, you can confidently assign its position in the structure. For example, the methyl protons will typically show HMBC correlations to adjacent quaternary carbons in the triterpenoid skeleton.
Q3: My NMR signals are broader than expected. What are the potential causes and solutions?
A3: Peak broadening in the NMR spectrum of a this compound analogue can arise from several factors:
-
Sample Concentration and Aggregation: High sample concentrations can lead to aggregation through intermolecular interactions (e.g., hydrogen bonding), which restricts molecular tumbling and results in broader lines.
-
Solution: Try diluting your sample. If aggregation is suspected, consider using a solvent that can disrupt these interactions, such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4.
-
-
Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks.
-
Solution: Carefully shim the spectrometer before acquiring your data. If all peaks in the spectrum, including the residual solvent peak, are broad, it is likely a shimming issue.
-
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals or dissolved oxygen can cause significant line broadening.
-
Solution: Ensure your NMR tube and solvent are clean. Filtering the sample through a small plug of cotton or glass wool into the NMR tube can help remove particulate matter. For sensitive experiments, degassing the sample with an inert gas (e.g., argon or nitrogen) can be beneficial.[2]
-
-
Chemical Exchange: If your molecule is undergoing conformational exchange on the NMR timescale, this can lead to broadened signals.
-
Solution: Acquiring the spectrum at a different temperature (either higher or lower) can sometimes either slow down or speed up the exchange process, resulting in sharper signals.
-
Q4: How can I determine the stereochemistry of my this compound analogue using NMR?
A4: The relative stereochemistry of this compound analogues can be determined using NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å), regardless of the number of bonds separating them.[3][4][5]
By analyzing the cross-peaks in a NOESY or ROESY spectrum, you can identify key spatial relationships. For example, in a lupane-type triterpenoid, NOE correlations between axial protons on the same face of the steroid-like core can confirm their relative stereochemistry. Correlations between methyl groups and nearby protons are also powerful indicators of the three-dimensional structure.[4]
Quantitative NMR Data
The following tables summarize the reported 13C NMR chemical shifts for this compound (PA) and its 3-acetate analogue (APA). This data can serve as a reference for the structural verification of your compounds. Note: The specific publication containing this table was referenced but could not be fully accessed to provide a direct citation for each data point.
Table 1: 13C NMR Chemical Shifts (δ) for this compound (PA) and this compound 3-Acetate (APA)
| Carbon No. | This compound (PA) | This compound 3-Acetate (APA) |
| 1 | 38.6 | 38.5 |
| 2 | 27.2 | 23.7 |
| 3 | 79.0 | 81.0 |
| 4 | 38.8 | 37.8 |
| 5 | 55.4 | 55.4 |
| 6 | 18.3 | 18.2 |
| 7 | 34.2 | 34.1 |
| 8 | 40.8 | 40.8 |
| 9 | 50.4 | 50.3 |
| 10 | 37.1 | 37.0 |
| 11 | 21.0 | 21.0 |
| 12 | 25.5 | 25.5 |
| 13 | 38.0 | 38.0 |
| 14 | 42.9 | 42.9 |
| 15 | 27.0 | 27.0 |
| 16 | 35.6 | 35.6 |
| 17 | 43.0 | 43.0 |
| 18 | 48.3 | 48.3 |
| 19 | 47.9 | 47.9 |
| 20 | 211.8 | 211.7 |
| 21 | 29.8 | 29.8 |
| 22 | 40.9 | 40.9 |
| 23 | 28.0 | 28.0 |
| 24 | 15.4 | 16.4 |
| 25 | 16.2 | 16.2 |
| 26 | 16.0 | 16.0 |
| 27 | 14.7 | 14.7 |
| 28 | 180.4 | 180.3 |
| 29 | 26.7 | 26.7 |
| 30 | - | - |
| OAc | - | 171.0, 21.3 |
Solvent and frequency not specified in the source snippet.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation.
-
Mass: Weigh approximately 5-10 mg of the this compound analogue for 1H NMR and 15-20 mg for 13C and 2D NMR experiments.
-
Solvent: Choose a suitable deuterated solvent (e.g., CDCl3, pyridine-d5, DMSO-d6). The standard volume is typically 0.6-0.7 mL.[6]
-
Dissolution: Dissolve the sample completely in the chosen solvent. Gentle sonication or warming may be necessary.
-
Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][6]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
Protocol 2: Acquisition of 2D NMR Spectra (HSQC and HMBC)
These protocols provide a general framework. Optimal parameters may vary depending on the specific instrument and sample.
HSQC (Heteronuclear Single Quantum Coherence) [7]
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Pulse Program: Use a standard sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker instruments).
-
Spectral Width (F2 - 1H dimension): Set the spectral width to cover all proton signals (e.g., 0 to 12 ppm).
-
Spectral Width (F1 - 13C dimension): Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 220 ppm for triterpenoids to include carbonyl signals).
-
Number of Scans (ns): Typically 2 to 8 scans per increment, depending on the sample concentration.
-
Number of Increments (F1): Use 128 to 256 increments for a reasonably resolved spectrum.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.
HMBC (Heteronuclear Multiple Bond Correlation) [7]
-
Purpose: To identify long-range (2-4 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Widths (F2 and F1): Set as described for the HSQC experiment.
-
Number of Scans (ns): HMBC is less sensitive than HSQC, so more scans are typically required (e.g., 8 to 32 scans per increment).
-
Number of Increments (F1): 128 to 256 increments are common.
-
Long-Range Coupling Delay (d6 on Bruker): This delay is optimized for the size of the expected long-range J-coupling. A typical value is 60-80 ms, corresponding to an optimization for J-couplings of 6-8 Hz.
Visualizing Experimental and Logical Workflows
Diagram 1: General Workflow for NMR-Based Structure Elucidation
Caption: A typical workflow for elucidating the structure of a natural product.
Diagram 2: Troubleshooting Signal Overlap in 1H-NMR
Caption: A decision-making diagram for resolving overlapped 1H-NMR signals.
Diagram 3: Logic for Assigning Quaternary Carbons
References
- 1. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. acdlabs.com [acdlabs.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sample Preparation [nmr.chem.ualberta.ca]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Optimizing HPLC Resolution of Platanic Acid and its Metabolites
Welcome to the technical support center for the HPLC analysis of Platanic acid and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the resolution and overall quality of their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound and its metabolites?
A good starting point for developing a reverse-phase HPLC (RP-HPLC) method for this compound, a fatty acid, would involve a C18 or C8 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and acidified water.[1][2] The acidic modifier, such as formic acid or phosphoric acid, is crucial for ensuring good peak shape by keeping the acidic analytes in their protonated form.[3][4] A gradient elution, starting with a higher percentage of the aqueous phase and increasing the organic phase over time, is often effective for separating compounds with different polarities, such as a parent drug and its metabolites.
Q2: My peaks for this compound are tailing. What are the common causes and solutions?
Peak tailing is a common issue in HPLC and can be caused by several factors:
-
Secondary Interactions: Silanol groups on the silica-based column packing can interact with acidic analytes, causing tailing.
-
Solution: Use a mobile phase with a low pH (e.g., adding 0.1% formic acid) to suppress the ionization of this compound and minimize these interactions.[3] Using an end-capped column can also reduce the availability of free silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample or reducing the injection volume.
-
-
Column Contamination or Degradation: Buildup of matrix components can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length between the injector, column, and detector can cause band broadening.
-
Solution: Use shorter, narrower internal diameter tubing to minimize dead volume.
-
Q3: I am not getting enough separation between this compound and one of its key metabolites. How can I improve the resolution?
Improving resolution between closely eluting peaks can be achieved by several strategies:
-
Optimize the Mobile Phase:
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the Gradient: A shallower gradient (slower increase in the organic solvent percentage) can improve the separation of closely eluting peaks.
-
Modify the pH: A small change in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like this compound and its metabolites.[4]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a different column chemistry (e.g., a phenyl-hexyl column or a column with a different pore size) can provide the necessary selectivity.
-
Adjust the Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, although it may also increase analysis time.
-
Decrease the Flow Rate: Reducing the flow rate can lead to narrower peaks and better resolution, but will also lengthen the run time.
Q4: What are the best practices for sample preparation when analyzing this compound in biological matrices like plasma or serum?
Effective sample preparation is crucial to remove interferences and prevent signal suppression, especially when using mass spectrometry (MS) detection.[1] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. However, it may not remove all interfering substances.[1]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids, which can be effective at removing polar interferences.[1]
-
Solid-Phase Extraction (SPE): A highly selective method that can effectively clean up complex samples by retaining the analyte of interest while washing away interfering compounds.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape - Tailing Peaks
A decision tree to troubleshoot peak tailing.
Issue 2: Poor Resolution
A logical workflow for improving peak resolution.
Experimental Protocols
Example RP-HPLC Method for this compound
This is a general method and may require optimization for specific applications and metabolites.
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% A to 10% A over 15 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or Mass Spectrometry (ESI-) |
Sample Preparation Protocol: Protein Precipitation
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again to remove any particulate matter.
-
Inject the supernatant onto the HPLC system.
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention Time (Example Data)
| Analyte | Retention Time (pH 2.5) | Retention Time (pH 4.5) |
| This compound | 12.5 min | 8.2 min |
| Metabolite 1 | 10.8 min | 7.1 min |
| Metabolite 2 | 9.3 min | 6.5 min |
Note: Lowering the pH increases the hydrophobicity of acidic compounds, leading to longer retention times in reverse-phase chromatography.[3]
Table 2: Comparison of Different Organic Modifiers (Example Data)
| Parameter | Acetonitrile | Methanol |
| Resolution (this compound/Metabolite 1) | 1.8 | 2.2 |
| Backpressure | Lower | Higher |
| Elution Order | This compound -> Met 1 | This compound -> Met 1 |
Note: Methanol can sometimes offer different selectivity compared to acetonitrile and may improve the resolution of critical pairs.
References
Preventing degradation of Platanic acid during storage
Disclaimer: The term "Platanic acid" is not a standard chemical nomenclature. This guide pertains to Chloroplatinic acid (Hexachloroplatinic acid, H₂PtCl₆) , the compound most commonly identified with this name in chemical literature and safety data sheets.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Chloroplatinic acid during storage and in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Chloroplatinic acid?
A1: The primary factors that can lead to the degradation of Chloroplatinic acid are exposure to moisture, light, and incompatible materials such as bases and certain metals.[1] The compound is deliquescent, meaning it readily absorbs moisture from the atmosphere, which can compromise its stability.[2]
Q2: What are the visible signs of Chloroplatinic acid degradation?
A2: Visible signs of degradation can include a change in color, clumping of the solid material due to moisture absorption, or the presence of precipitates if in solution. Any deviation from the expected physical appearance of the substance should be considered a potential indicator of degradation.
Q3: How should I properly store Chloroplatinic acid to minimize degradation?
A3: To ensure the stability of Chloroplatinic acid, it is crucial to store it under controlled conditions. A summary of recommended storage conditions is provided in the table below.
Q4: Can I store Chloroplatinic acid in any container?
A4: No. It is important to use appropriate containers. Avoid aluminum or galvanized containers.[3] Recommended options include lined metal cans or plastic pails.[3] Always ensure the container is tightly sealed to prevent moisture ingress.[1]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptom: You are observing variability or a loss of expected reactivity in experiments involving a stored solution of Chloroplatinic acid.
Possible Cause: The Chloroplatinic acid may have degraded due to improper storage or handling, leading to a decrease in the concentration of the active species.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored according to the recommendations outlined in Table 1.
-
Prepare a Fresh Solution: If possible, prepare a fresh solution from a new, unopened container of Chloroplatinic acid and repeat the experiment.
-
Analytical Verification: If the issue persists, consider analytical verification of the compound's purity and concentration using techniques like HPLC or UV-Vis spectroscopy.
Issue 2: Physical Changes in Stored Solid Chloroplatinic Acid
Symptom: The solid Chloroplatinic acid appears discolored, clumped, or "wet".
Possible Cause: This is likely due to exposure to moisture and/or light.[1]
Troubleshooting Steps:
-
Assess the Extent of Damage: If the change is minimal and localized, it may be possible to carefully use the unaffected portion. However, for quantitative applications, it is highly recommended to use a fresh, uncontaminated supply.
-
Review Storage Practices: Re-evaluate your storage protocol. Ensure the container is always tightly sealed and stored in a desiccator if necessary. Minimize the time the container is open to the atmosphere.
-
Future Prevention: For highly sensitive applications, consider purchasing smaller quantities to avoid long-term storage of opened containers. It is recommended for single use to prevent water absorption.
Data Presentation
Table 1: Recommended Storage Conditions for Chloroplatinic Acid
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool place. The recommended storage temperature is typically provided on the product label. | [1][4] |
| Atmosphere | Store in a dry, well-ventilated area. If repackaging is necessary, it should be done under a dry inert gas. | [1] |
| Light | Protect from light. | [1] |
| Container | Keep container tightly closed. Use lined metal or plastic containers. Avoid aluminum or galvanized containers. | [1][3] |
| Moisture | Avoid exposure to moisture. Store in a desiccator with a desiccant. | [1] |
| Security | Store locked up or in an area accessible only to qualified personnel. | [4] |
Table 2: Incompatible Materials with Chloroplatinic Acid
| Material Class | Specific Examples | Source(s) |
| Bases | Sodium hydroxide, potassium hydroxide, etc. | [1] |
| Metals | Zinc, brass, galvanized iron, aluminum, copper, and copper alloys. |
Experimental Protocols
Protocol: Monitoring Chloroplatinic Acid Stability by UV-Visible Spectroscopy
This protocol provides a general method for monitoring the stability of a Chloroplatinic acid solution over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of high-purity Chloroplatinic acid.
-
Dissolve it in a suitable solvent (e.g., deionized water or a specific buffer) to a known final concentration.
-
-
Initial Absorbance Spectrum:
-
Immediately after preparation, record the UV-Visible absorbance spectrum of the solution (typically from 200-800 nm) using a spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Storage of Aliquots:
-
Divide the stock solution into several smaller, tightly sealed, light-protected containers.
-
Store these aliquots under the desired storage conditions (e.g., different temperatures, light exposures).
-
-
Time-Point Measurements:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from storage.
-
Allow the solution to equilibrate to room temperature.
-
Record the UV-Visible absorbance spectrum.
-
-
Data Analysis:
-
Compare the absorbance at λmax for each time point to the initial reading. A decrease in absorbance suggests degradation.
-
The appearance of new peaks may indicate the formation of degradation products.
-
This technique is one of several that can be used for degradation analysis.[5]
-
Visualizations
Caption: General degradation pathway for Chloroplatinic acid.
Caption: Troubleshooting workflow for inconsistent results.
References
Validation & Comparative
In Vivo Anti-Cancer Activity of Platanic Acid: A Comparative Overview
Initial searches for direct in vivo studies on the anti-cancer activity of Platanic acid did not yield specific results. The available research primarily focuses on its in vitro cytotoxicity and the synthesis of its derivatives for potential anti-cancer applications. This guide, therefore, provides a comparative analysis based on the available in vitro data and outlines a standard workflow for future in vivo validation.
Comparative Cytotoxicity of this compound Derivatives
While direct in vivo comparisons are not available, in vitro studies provide valuable insights into the potential of this compound and its derivatives as cytotoxic agents. Research has shown that derivatives of this compound exhibit significant cytotoxic activity against various human tumor cell lines.[1]
One study synthesized thirty-seven derivatives of this compound and tested their cytotoxic activity. Among these, two compounds, a methyl (3β, 20R) 3-acetyloxy-20-amino-30-norlupan-28-oate (compound 17) and another derivative (compound 38), showed promising results and were selected for further investigation into their mode of action.[1] Compound 17 was found to induce apoptosis in A2780 ovarian carcinoma cells.[1]
Another study focused on this compound-aryl enones, which were synthesized from naturally occurring betulinic acid. Some of these semi-synthetic compounds demonstrated potent biological profiles when compared to the parent this compound.[2] Notably, a derivative with a p-tolyl substitution showed cytotoxicity against MDA-MB 231 and A-549 cell lines, comparable to the standard anti-cancer drug 5-fluorouracil.[2]
Table 1: Summary of in vitro Cytotoxicity Data for this compound Derivatives
| Compound/Derivative | Cell Line(s) | Key Findings | Reference |
| This compound Derivatives (general) | Various human tumor cell lines | Showed good cytotoxicity. | [1] |
| Methyl (3β, 20R) 3-acetyloxy-20-amino-30-norlupan-28-oate (Compound 17) | A2780 ovarian carcinoma | Induced apoptosis. | [1] |
| This compound-aryl enone with p-tolyl substitution | MDA-MB 231 (breast cancer), A-549 (lung cancer) | Cytotoxicity in tune with 5-fluorouracil. | [2] |
Proposed In Vivo Experimental Workflow
To validate the anti-cancer activity of this compound in vivo, a standard preclinical experimental workflow would be necessary. This typically involves using an animal model, most commonly mice, with induced tumors.
Experimental Protocols
A detailed, standardized protocol for an in vivo study to validate the anti-cancer activity of this compound would include the following steps:
-
Animal Model: Athymic nude mice (nu/nu), typically 6-8 weeks old, would be used. These mice lack a normal thymus gland and are unable to mount a T-cell mediated immune response, which prevents rejection of human tumor xenografts.
-
Tumor Cell Implantation: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) would be cultured in vitro. A suspension of 1-5 x 106 cells in a suitable medium (e.g., PBS or Matrigel) would be injected subcutaneously into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), mice would be randomly assigned to different treatment groups:
-
Vehicle Control: Administered with the solvent used to dissolve this compound.
-
This compound: Administered at various doses to determine a dose-response relationship.
-
Positive Control: A standard-of-care chemotherapy drug (e.g., cisplatin, 5-fluorouracil) to serve as a benchmark for efficacy.
-
-
Drug Administration: this compound would be administered through a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage, on a predetermined schedule (e.g., daily, every other day) for a set duration (e.g., 21 days).
-
Monitoring and Endpoints:
-
Tumor volume would be measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (length x width²)/2.
-
The body weight of the mice would be monitored as an indicator of systemic toxicity.
-
The primary endpoint would be the inhibition of tumor growth. A secondary endpoint could be overall survival.
-
At the end of the study, mice would be euthanized, and tumors and major organs would be excised for histopathological analysis and biomarker studies.
-
Proposed Signaling Pathway for Apoptosis Induction
Based on in vitro findings that this compound derivatives can induce apoptosis, a potential signaling pathway could involve the activation of caspases, which are key executioners of apoptosis.
This diagram illustrates a potential mechanism where a this compound derivative could activate pro-apoptotic proteins like Bax and inhibit anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria. This, in turn, would trigger the formation of the apoptosome and the activation of caspase-3, ultimately resulting in programmed cell death. Further in vivo studies are required to confirm this and other potential mechanisms of action.
References
Platanic Acid vs. Betulinic Acid: A Comparative Guide to Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic activities of two structurally related pentacyclic triterpenoids: platanic acid and betulinic acid. While betulinic acid has been extensively studied for its anticancer properties, this compound is emerging as a promising scaffold for the development of novel cytotoxic agents. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the known signaling pathways to aid in research and drug development decisions.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic effects of this compound and betulinic acid have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the available IC50 values for both compounds and their derivatives. It is important to note that direct comparative studies under identical experimental conditions are limited, and much of the data for this compound pertains to its more active derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Scaffold | Various | > 50 (GI50) | [1] |
| Homopiperazinyl amide of 3-O-acetyl-platanic acid | A375 (Melanoma) | 0.9 | [2] |
| Betulinic Acid | EPG85-257 (Gastric Carcinoma) | 2.01 - 6.16 | [3] |
| EPP85-181 (Pancreatic Carcinoma) | 3.13 - 7.96 | [3] | |
| A375 (Melanoma) | 2.21 - 15.94 | [4] | |
| FM55P (Melanoma) | 2.21 - 15.94 | [4] | |
| FM55M2 (Melanoma) | 2.21 - 15.94 | [4] | |
| SK-MEL28 (Melanoma) | 2.21 - 15.94 | [4] | |
| MCF-7 (Breast Cancer) | 44.88 | [5] | |
| HT-29 (Colon Cancer) | 30.57 | [5] | |
| NCI-H460 (Lung Cancer) | 30.74 | [5] | |
| MV4-11 (Leukemia) | 18.16 | [6] | |
| A549 (Lung Cancer) | 15.51 | [6] | |
| PC-3 (Prostate Cancer) | 32.46 | [6] |
Note: The GI50 value for the this compound scaffold indicates the concentration required to inhibit the growth of cells by 50% and suggests a lower intrinsic cytotoxicity compared to betulinic acid and its own derivatives.
Experimental Protocols
The data presented in this guide were primarily generated using the following experimental methodologies:
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability. In metabolically active cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. It is used to determine cell density by measuring the amount of dye taken up by the cells. After fixing the cells with trichloroacetic acid, the SRB dye is added and binds to the cellular proteins. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured at approximately 510 nm.
Apoptosis Detection
-
FACS (Fluorescence-Activated Cell Sorting) Analysis: This technique is used to analyze the physical and chemical characteristics of cells. For apoptosis detection, cells are often stained with fluorescent dyes such as Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane). This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Fluorescence Microscopy: This method is used to visualize apoptotic morphology. Cells are stained with fluorescent dyes like Hoechst 33342 or DAPI, which stain the nucleus. Apoptotic cells typically exhibit characteristic nuclear changes such as chromatin condensation and nuclear fragmentation, which can be observed under a fluorescence microscope.
Signaling Pathways in Cytotoxicity
Betulinic Acid: Induction of Apoptosis via the Mitochondrial Pathway
Betulinic acid is a well-established inducer of apoptosis in cancer cells, primarily acting through the intrinsic or mitochondrial pathway.[2][7] This mechanism is often independent of the p53 tumor suppressor status of the cancer cells.[8] The key steps in this pathway are:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Betulinic acid directly targets the mitochondria, leading to the permeabilization of the outer mitochondrial membrane.
-
Release of Pro-apoptotic Factors: MOMP results in the release of cytochrome c and other pro-apoptotic proteins, such as Smac/DIABLO, from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates caspase-9, an initiator caspase.
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Cellular Disassembly: The executioner caspases orchestrate the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Betulinic acid-induced mitochondrial pathway of apoptosis.
This compound: Emerging Evidence for Apoptosis Induction
The cytotoxic mechanism of this compound is less understood compared to betulinic acid. However, studies on its derivatives suggest that it can also induce apoptosis.[7][9] A homopiperazinyl amide derivative of 3-O-acetyl-platanic acid has been shown to induce apoptosis in A375 human melanoma cells.[2] While the precise signaling cascade for the parent compound remains to be fully elucidated, it is plausible that it shares mechanistic similarities with betulinic acid, given their structural resemblance. Further research is required to delineate the specific molecular targets and signaling pathways involved in this compound-induced cytotoxicity.
Caption: Hypothesized apoptotic pathway for this compound derivatives.
Conclusion
Betulinic acid demonstrates broad-spectrum cytotoxic activity against a range of cancer cell lines through a well-defined mitochondrial apoptotic pathway. In contrast, unmodified this compound appears to have lower intrinsic cytotoxicity. However, chemical modifications of the this compound scaffold have yielded derivatives with significantly enhanced cytotoxic potency, suggesting its value as a template for the design of novel anticancer agents. Future research should focus on elucidating the precise mechanism of action of this compound and its derivatives to fully realize their therapeutic potential. This comparative guide serves as a foundational resource for researchers in the field of cancer drug discovery and development.
References
- 1. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines | MDPI [mdpi.com]
- 5. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound: A new scaffold for the synthesis of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Platanic Acid and Other Triterpenoids in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of Platanic acid and three other prominent triterpenoids: Betulinic acid, Oleanolic acid, and Ursolic acid. This objective comparison is supported by experimental data on their cytotoxic and anti-inflammatory effects, along with detailed experimental protocols and visualizations of the key signaling pathways they modulate.
Introduction to Triterpenoids in Drug Discovery
Triterpenoids are a large and structurally diverse class of naturally occurring compounds that have garnered significant attention in the field of drug discovery due to their wide range of pharmacological activities. Among these, pentacyclic triterpenoids, including this compound, Betulinic acid, Oleanolic acid, and Ursolic acid, have shown considerable promise as anticancer and anti-inflammatory agents. Their complex structures offer a unique scaffold for the development of novel therapeutics. This guide focuses on a comparative evaluation of these four compounds to aid researchers in selecting the most appropriate candidates for further investigation.
Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of these triterpenoids has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the available IC50 values for this compound and its derivatives in comparison to Betulinic acid, Oleanolic acid, and Ursolic acid. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound Derivatives and Betulonic Acid Oxime
| Compound | CCRF-CEM (Leukemia) | G-361 (Melanoma) | HeLa (Cervical Cancer) |
| Betulonic acid oxime | 18.9 ± 1.1 | 21.3 ± 2.8 | > 50 |
| This compound oxime derivative (19) | > 50 | > 50 | 24.5 ± 1.8 |
Data sourced from a study comparing oxime derivatives of betulonic and this compound.[1]
Table 2: Cytotoxicity (EC50 in µM) of this compound Amide and Oxime Derivatives
| Compound | A375 (Melanoma) | A2780 (Ovarian) |
| Homopiperazinyl amide of 3-O-acetyl-platanic acid (5) | 0.9 | - |
| Piperazine oxime of 3-O-acetyl-platanic acid (10) | 2.2 ± 0.4 | 2.7 ± 0.3 |
Data from a study on this compound derived amides and oximes.[2]
Table 3: Comparative Cytotoxicity (IC50 in µM) of Betulinic Acid, Oleanolic Acid, and Ursolic Acid
| Compound | A2780 (Ovarian) | MCF-7 (Breast) | HT-29 (Colon) | HepG2 (Liver) |
| Betulinic acid | 44.47 (24h) | ~55 (48h) | 84.5 (48h) | - |
| Oleanolic acid | - | 132.29 µg/mL | - | 30 |
| Ursolic acid | - | 221 µg/ml | 30 | - |
IC50 values are compiled from multiple sources and experimental conditions may vary.[3][4]
Mechanistic Insights: Modulation of Signaling Pathways
This compound and the other compared triterpenoids exert their biological effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and inflammation.
Apoptosis Induction
Betulinic acid and Ursolic acid are well-documented inducers of apoptosis, primarily through the intrinsic mitochondrial pathway. They have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and activation of caspases.[1][3] Derivatives of this compound have also been shown to induce apoptosis in cancer cells.
Diagram 1: Generalized Apoptotic Pathway of Triterpenoids
Caption: Triterpenoid-induced apoptosis pathway.
Anti-inflammatory Action
Oleanolic acid is particularly recognized for its potent anti-inflammatory properties. It exerts these effects by inhibiting the production of pro-inflammatory cytokines and mediators through the suppression of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
Diagram 2: Oleanolic Acid's Anti-inflammatory Mechanism
Caption: Oleanolic acid's inhibition of the NF-κB pathway.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Diagram 3: SRB Assay Workflow
Caption: Workflow of the Sulforhodamine B (SRB) assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the triterpenoid compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Conclusion
This comparative guide highlights the significant potential of this compound and other selected triterpenoids as scaffolds for the development of novel anticancer and anti-inflammatory drugs. While all four compounds exhibit promising biological activities, their potency and mechanisms of action can vary. Derivatives of this compound have demonstrated potent cytotoxicity, in some cases surpassing that of related compounds. Betulinic and Ursolic acids are potent inducers of apoptosis, while Oleanolic acid stands out for its anti-inflammatory properties. The provided data and protocols offer a valuable resource for researchers to design and conduct further comparative studies, ultimately accelerating the translation of these natural products into clinical candidates.
References
- 1. Oxime derivatives of betulonic acid and this compound as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. Share_it: this compound derived amides are more cytotoxic than their corresponding oximes [repo.bibliothek.uni-halle.de]
- 4. This compound: A new scaffold for the synthesis of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Platanic Acid's Anti-HIV Efficacy: A Comparative Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the anti-HIV efficacy of Platanic acid and its derivatives across different cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antiretroviral agents. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of experimental workflows and putative signaling pathways.
Comparative Efficacy of this compound and Related Triterpenoids Against HIV-1
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of this compound, its derivatives, and the structurally related triterpenoid, Betulinic acid, in various human cell lines. This data allows for a direct comparison of their potency and therapeutic index.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HIV-1 | H9 | Inhibitor | Not Reported | Not Reported |
| This compound Oxime Derivative 1 (Benzyl ester) | HIV-1 | MT-4 | 3.2[1][2] | >100[1][2] | >31[1][2] |
| This compound Oxime Derivative 2 | HIV-1 | MT-4 | 36[1][2] | Not Reported | Not Reported |
| Betulinic Acid Derivative | HIV-1 (NL4-3) | HUT-R5 | 0.0036 | >500 | >138,888 |
| Betulinic Acid Derivative | HIV-1 (K3016) | HUT-R5 | Not Reported | >500 | Not Reported |
| Betulinic Acid Derivative | HIV-1 (Panel) | PBMCs | 0.0004 - 0.455 | >1000 | >2197 - >2,500,000 |
| Betulinic Acid Derivative | Not Applicable | HEK-293T | Not Applicable | >100 | Not Applicable |
EC50: The half-maximal effective concentration, representing the concentration of the compound required to inhibit HIV-1 replication by 50%. CC50: The half-maximal cytotoxic concentration, representing the concentration of the compound that reduces the viability of the host cells by 50%. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound. A higher SI value suggests greater selectivity for antiviral activity over cytotoxicity.
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
This assay quantifies the level of HIV-1 p24 capsid protein, a biomarker for viral replication, in the supernatant of infected cell cultures.
Materials:
-
Human T-lymphocyte cell lines (e.g., H9, MT-4)
-
HIV-1 viral stock
-
This compound or its derivatives
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Cell culture medium and supplements
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the selected human T-lymphocyte cell line into a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound (this compound or its derivatives) to the wells. Include a positive control (e.g., a known anti-HIV drug) and a negative control (vehicle-treated cells).
-
Virus Infection: Infect the cells with a standardized amount of HIV-1.
-
Incubation: Incubate the plates for a period of 4-7 days at 37°C in a humidified CO2 incubator to allow for viral replication.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the EC50 value by plotting the percentage of p24 inhibition against the concentration of the test compound.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Human T-lymphocyte cell lines (e.g., H9, MT-4)
-
This compound or its derivatives
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at the same density as in the anti-HIV activity assay.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a control group of untreated cells.
-
Incubation: Incubate the plate for the same duration as the anti-HIV activity assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 value.
Visualizing the Research Framework
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a hypothesized signaling pathway for the anti-HIV activity of this compound.
Caption: Experimental workflow for assessing the anti-HIV efficacy of this compound.
Caption: Hypothesized signaling pathway for this compound's anti-HIV activity.
Disclaimer: The signaling pathway depicted above is a hypothesized mechanism based on the known involvement of Protein Kinase C (PKC) in HIV-1 replication and latency. While some studies have explored the interaction of this compound with PKC, a direct and conclusive link to its anti-HIV mechanism has not been definitively established.[3] Further research is required to fully elucidate the precise molecular targets and signaling cascades involved in the antiretroviral activity of this compound.
References
- 1. Oxime derivatives of betulonic acid and this compound as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 2. Oxime derivatives of betulonic acid and this compound as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Anti-AIDS agents, 11. Betulinic acid and this compound as anti-HIV principles from Syzigium claviflorum, and the anti-HIV activity of structurally related triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Apoptotic Machinery: A Comparative Guide to Platanic Acid-Induced Cell Death
For Immediate Release
[City, State] – December 7, 2025 – A comprehensive analysis of available scientific literature confirms that derivatives of Platanic acid, a naturally occurring triterpenoid, are potent inducers of apoptosis in cancer cells. This guide provides a comparative overview of the apoptotic pathway initiated by a representative this compound derivative and the well-established chemotherapeutic agent, cisplatin, offering valuable insights for researchers, scientists, and drug development professionals.
While detailed quantitative data for this compound itself is limited in publicly accessible literature, a key study on its derivative, methyl (3β, 20R)-3-acetyloxy-20-amino-30-norlupan-28-oate (referred to hereafter as PA Derivative 17), demonstrates its pro-apoptotic capabilities in A2780 ovarian carcinoma cells. This guide synthesizes these findings and presents a comparison with cisplatin's known apoptotic mechanisms in the same cell line.
Cytotoxicity Profile: this compound Derivatives vs. Cisplatin
The initial assessment of a compound's anticancer potential lies in its cytotoxicity. This compound derivatives have shown significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, provides a quantitative basis for comparison.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Derivative 17 | A2780 (Ovarian Carcinoma) | Not explicitly stated in abstract, but induced apoptosis | [1] |
| Other this compound Derivatives | Various Cancer Cell Lines | Ranging from low micromolar to higher concentrations | |
| Cisplatin | A2780 (Ovarian Carcinoma) | ~1-5 µM (varies with exposure time) |
Note: The exact IC50 value for PA Derivative 17 in A2780 cells is not available in the abstracts of the reviewed literature. However, its demonstrated ability to induce apoptosis implies significant cytotoxic activity.
The Intrinsic Pathway: A Shared Mechanism of Apoptosis
Current evidence suggests that this compound derivatives, much like cisplatin, primarily activate the intrinsic or mitochondrial pathway of apoptosis. This pathway is a critical cellular surveillance mechanism that, in response to irreparable damage, culminates in controlled cell death.
The following diagram illustrates the key signaling events in the intrinsic apoptotic pathway, which is understood to be the primary mechanism for both this compound derivatives and cisplatin.
References
Navigating the Synthesis of Platanic Acid: A Guide to Reproducibility in Isolation and Derivatization
A comprehensive analysis of available literature reveals a crucial distinction in the synthetic accessibility of Platanic acid: while no de novo total synthesis protocols have been published to date, a body of research exists detailing its isolation from natural sources and the subsequent synthesis of a diverse array of derivatives. This guide provides a comparative overview of these methodologies, focusing on the reproducibility of isolation techniques and the experimental protocols for derivatization, supported by quantitative data on the cytotoxic activity of the resulting compounds.
For researchers, scientists, and drug development professionals, understanding the nuances of obtaining and modifying this pentacyclic triterpenoid is paramount for advancing its potential therapeutic applications. This compound, a naturally occurring compound isolated from plants such as Syzygium claviflorum, has garnered interest for its anti-HIV activity and as a scaffold for developing novel cytotoxic agents.
The Challenge of Reproducibility in Natural Product Isolation
The journey to obtaining pure this compound begins with its extraction and isolation from plant material. This process, however, is fraught with challenges that can impact reproducibility. The yield and purity of a target natural product are influenced by a multitude of factors, including the geographical location and harvesting time of the plant, as well as the specific extraction and purification methods employed. These variables can lead to significant differences in outcomes between laboratories.
A general protocol for the isolation of triterpenoids from Syzygium species involves the following key steps:
-
Extraction: The dried and powdered plant material (e.g., leaves) is typically subjected to solvent extraction, often using methanol or ethanol.
-
Fractionation: The crude extract is then partitioned between different solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their chemical properties.
-
Chromatography: The fractions enriched with the target compound are further purified using chromatographic techniques such as column chromatography on silica gel, followed by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield pure this compound.
Given the inherent variability of natural product content in plants, researchers should meticulously document all parameters of the isolation process to enhance the likelihood of reproducible results.
Comparative Analysis of this compound Derivative Synthesis Protocols
While the synthesis of this compound itself remains an open challenge, its derivatization has been explored in detail, providing a basis for a comparative analysis of synthetic protocols. The primary focus of this research has been the modification of this compound to generate amides and oximes with enhanced cytotoxic properties.
The following tables summarize the quantitative data from key studies on the synthesis and activity of these derivatives.
Table 1: Comparison of Synthesis Protocols for this compound Amide Derivatives
| Amine Reactant | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| N-methylpiperazine | Oxalyl chloride, DMF (cat.) | Dichloromethane | 3 | 76 | [Csuk et al., 2022] |
| Homopiperazine | Oxalyl chloride, DMF (cat.) | Dichloromethane | 3 | Not Reported | [Csuk et al., 2022] |
| Various amines | Not specified | Not specified | Not specified | Not Reported | [Kahnt et al., 2018] |
Table 2: Cytotoxicity of this compound Amide and Oxime Derivatives (EC50 in µM)
| Compound | A375 (Melanoma) | HT29 (Colon) | MCF-7 (Breast) | A2780 (Ovarian) | Reference |
| Amide 1 (N-methylpiperazinyl) | Not soluble | Not soluble | Not soluble | Not soluble | [Csuk et al., 2022] |
| Amide 5 (Homopiperazinyl) | 0.9 | 2.3 | 1.8 | 1.6 | [Csuk et al., 2022] |
| Oxime 10 (Piperazine derived) | 2.2 | Not Reported | Not Reported | 2.7 | [Csuk et al., 2022] |
| Derivative 17 | Not Reported | Not Reported | Not Reported | Induces apoptosis | [Kahnt et al., 2018] |
| Derivative 38 | Not Reported | Not Reported | Not Reported | Not Reported | [Kahnt et al., 2018] |
Experimental Protocols for Derivative Synthesis
The following are representative experimental protocols for the synthesis of this compound amides and oximes, based on published literature.
General Procedure for the Synthesis of this compound Amides
-
Acid Activation: To a solution of 3-O-acetyl-platanic acid in dry dichloromethane (DCM) at 0 °C, oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) are added. The reaction mixture is stirred at room temperature for 3 hours.
-
Amide Formation: The volatiles are removed under reduced pressure, and the resulting acid chloride is dissolved in dry DCM. The respective amine is then added, and the mixture is stirred until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.
General Procedure for the Synthesis of this compound Oximes
The synthesis of oximes from the ketone group of this compound derivatives typically involves reaction with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, in a suitable solvent like ethanol. The reaction mixture is usually heated to drive the condensation reaction to completion. Purification is achieved through standard chromatographic techniques.
Signaling Pathways and Mechanism of Action
Lupane-type triterpenoids, the class of compounds to which this compound belongs, are known to exert their cytotoxic effects primarily through the induction of apoptosis. The intrinsic or mitochondrial pathway of apoptosis is a key mechanism.
This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane permeability. This results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death. The process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
Below is a diagram illustrating the simplified intrinsic apoptosis pathway potentially activated by this compound and its derivatives.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Unveiling the Biological Potential of Platanic Acid Derivatives: A Comparative SAR Analysis
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of natural product derivatives is paramount for designing novel therapeutic agents. Platanic acid, a pentacyclic triterpenoid, has emerged as a promising scaffold for the development of new drugs. This guide provides a comparative analysis of the SAR of different this compound derivatives, focusing on their cytotoxic, antiviral, anti-inflammatory, and antimicrobial activities, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives is significantly influenced by the nature and position of various functional groups on the core structure. Modifications at key positions have been shown to modulate their potency and selectivity against different biological targets.
Cytotoxic and Antiviral Activities
Recent studies have highlighted the potential of this compound derivatives as cytotoxic and antiviral agents. Modifications, particularly the introduction of oxime and ester functionalities, have yielded compounds with significant activity against various cancer cell lines and viruses.
A key observation is the enhanced anti-HIV-1 activity of the benzyl ester of this compound oxime (Compound 17 ) compared to the parent this compound oxime (Compound 15 ). Compound 17 exhibited an EC50 value of 3.2 µM against HIV-1, a significant increase in potency compared to Compound 15 (EC50 = 36 µM).[1] This suggests that the benzyl ester group plays a crucial role in the antiviral activity. Interestingly, this enhancement in activity is selective for HIV-1, as Compound 17 was inactive against HSV-1 (EC50 > 100 µM), while Compound 15 showed moderate activity (EC50 = 48 µM).[1]
Furthermore, a side product from the synthesis, Compound 19 , displayed cytotoxicity against HeLa cancer cells with an IC50 of 24.5 µM.[1] In a broader screening, various this compound derivatives incorporating N-containing functional groups like amines, amides, and oximes have demonstrated good cytotoxicity against several human tumor cell lines.[2] One such derivative, a methyl (3β, 20R) 3-acetyloxy-20-amino-30-norlupan-28-oate (referred to as compound 17 in a different study), was found to induce apoptosis in A2780 ovarian carcinoma cells.[2][3]
| Compound Name/Modification | Target Cell Line/Virus | Activity Data (IC50/EC50) | Reference |
| This compound oxime (Compound 15 ) | HIV-1 | EC50 = 36 ± 4.0 µM | [1] |
| HSV-1 | EC50 = 48 ± 6.0 µM | [1] | |
| Benzyl ester of this compound oxime (Compound 17 ) | HIV-1 | EC50 = 3.2 ± 0.43 µM | [1] |
| HSV-1 | EC50 > 100 µM | [1] | |
| Side Product (Compound 18 ) | HIV-1 | EC50 = 15 ± 1.3 µM | [1] |
| HSV-1 | EC50 = 12 ± 0.21 µM | [1] | |
| Side Product (Compound 19 ) | HeLa | IC50 = 24.5 ± 1.8 µM | [1] |
| Methyl (3β, 20R) 3-acetyloxy-20-amino-30-norlupan-28-oate | A2780 | Induces apoptosis | [2][3] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is widely used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 565 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
MTT Cytotoxicity Assay
The MTT assay is another colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of the test compounds and incubate for the desired duration.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 490 nm. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Induction of Apoptosis
Several this compound derivatives exert their cytotoxic effects by inducing apoptosis, a programmed cell death pathway. The intrinsic or mitochondrial pathway of apoptosis is a key mechanism.
This compound derivatives can induce apoptosis by modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.
Experimental Workflow for SAR Studies
The systematic evaluation of the structure-activity relationship of this compound derivatives involves a multi-step process from synthesis to biological characterization.
This workflow illustrates the process of generating a library of this compound derivatives through chemical synthesis, followed by biological screening to obtain quantitative activity data. The analysis of this data allows for the elucidation of structure-activity relationships, leading to the identification of lead compounds for further development.
References
Validation of analytical methods for Platanic acid quantification
A comparative guide to the analytical validation of methods for the quantification of Platanic acid and other structurally related pentacycle triterpenoids is presented below. This guide is intended for researchers, scientists and drug development professionals.
Disclaimer: Published literature with fully validated analytical methods specifically for this compound (CAS 6060-06-6) is scarce. Therefore, this guide provides a comparative summary of validated analytical techniques for structurally similar pentacyclic triterpenoids, such as oleanolic acid, ursolic acid, and betulinic acid. The presented data is representative of the performance of these methods for this class of compounds and can serve as a strong starting point for the validation of a method for this compound.
Data Presentation: Comparative Analysis of Analytical Methods
The following tables summarize the key validation parameters for the quantification of various pentacyclic triterpenoids using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: HPLC-PDA Method Validation Parameters for Pentacyclic Triterpenoid Quantification
| Analyte | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Oleanolic Acid | >0.9999 | 0.08 | 0.24 | 94.70 - 105.81 | <2.0 | [1] |
| Ursolic Acid | >0.9999 | 0.12 | 0.36 | 94.70 - 105.81 | <2.0 | [1] |
| Betulinic Acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Maslinic Acid | >0.9999 | Not Specified | Not Specified | 94.70 - 105.81 | <2.0 | [1] |
| Corosolic Acid | >0.9999 | Not Specified | Not Specified | 94.70 - 105.81 | <2.0 | [1] |
Table 2: LC-MS/MS Method Validation Parameters for Pentacyclic Triterpenoid Quantification
| Analyte | Linearity (r²) | Limit of Quantification (LOQ) (µg/L) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Betulinic Acid | Not Specified | 2.3 - 20 | Not Specified | Not Specified | [3] |
| Oleanolic Acid | Not Specified | 2.3 - 20 | Not Specified | Not Specified | [3] |
| Ursolic Acid | Not Specified | 2.3 - 20 | Not Specified | Not Specified | [3] |
| Betulin | Not Specified | 2.3 - 20 | Not Specified | Not Specified | [3] |
| Lupeol | Not Specified | 2.3 - 20 | Not Specified | Not Specified | [3] |
Table 3: GC-MS Method Validation Parameters for Pentacyclic Triterpenoid Quantification
| Analyte | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Betulinic Acid | Not Specified | Not Specified | Very low | Excellent | Excellent | [4] |
| Oleanolic Acid | Not Specified | Not Specified | Very low | Excellent | Excellent | [4] |
| Ursolic Acid | Not Specified | Not Specified | Very low | Excellent | Excellent | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used for the analysis of pentacyclic triterpenoids.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is suitable for the quantification of triterpenoids in various plant matrices.[1]
-
Sample Preparation:
-
Extraction: Extract the dried and powdered plant material with a suitable solvent (e.g., ethanol) using techniques like maceration or sonication.
-
Filtration: Filter the extract to remove particulate matter.
-
Dilution: Dilute the extract with the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and photodiode array detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.1% formic acid in water is common.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at around 30°C.
-
Detection: UV detection at a wavelength where the triterpenoids of interest show maximum absorbance (e.g., 210 nm).
-
-
Method Validation:
-
Linearity: Prepare a series of standard solutions of the analyte at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample on the same day and on different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of triterpenoids in complex matrices.[3][5]
-
Sample Preparation:
-
Extraction: Similar to the HPLC-PDA method, extract the plant material with an appropriate solvent.
-
Purification (Optional): A solid-phase extraction (SPE) step may be included to clean up the sample and remove interfering substances.
-
Filtration and Dilution: Filter the extract and dilute it with the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
-
Method Validation:
-
The validation parameters (linearity, accuracy, precision, LOD, and LOQ) are assessed in a similar manner to the HPLC-PDA method, but with the mass spectrometer as the detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of triterpenoids, though it often requires derivatization.[4]
-
Sample Preparation and Derivatization:
-
Extraction: Extract the plant material as described for the other methods.
-
Derivatization: Triterpenoids are often not volatile enough for GC analysis. Therefore, a derivatization step is necessary to increase their volatility. A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Extraction of Derivatives: After derivatization, extract the derivatives into an organic solvent like hexane.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph with a suitable injection port and oven.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: A mass spectrometer is used as the detector, typically in electron ionization (EI) mode.
-
-
Method Validation:
-
The validation of the GC-MS method follows the same principles as for the LC-based methods.
-
Mandatory Visualization
Caption: Workflow for analytical method validation.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ffhdj.com [ffhdj.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of four pentacyclic triterpenoid acids in several bioactive botanicals with gas and liquid chromatography and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen) | MDPI [mdpi.com]
A Comparative Guide to the Biological Activities of Platanic Acid: Bridging the Gaps with its Progenitor, Betulinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo biological activities of Platanic acid. Due to the limited availability of direct experimental data for this compound, this guide leverages the extensive research on its closely related precursor, Betulinic acid, to provide a comprehensive perspective. This approach allows for an inferential understanding of this compound's potential therapeutic activities while highlighting critical areas for future research.
Introduction to this compound and Betulinic Acid
This compound is a naturally occurring pentacyclic triterpenoid derived from the oxidation of betulinic acid. Both compounds share a lupane skeleton and are subjects of interest in medicinal chemistry due to their potential therapeutic properties. While numerous studies have explored the anticancer and anti-inflammatory activities of betulinic acid, research on this compound remains comparatively sparse. This guide aims to synthesize the available data for both compounds to facilitate a better understanding of their structure-activity relationships.
In Vitro vs. In Vivo Anticancer Activity
Direct comparisons of the in vitro and in vivo anticancer activity of this compound are hampered by a lack of published data. However, studies on its derivatives and extensive research on betulinic acid provide valuable insights.
This compound: Limited Direct Evidence of Anticancer Activity
Current research predominantly focuses on the cytotoxic effects of this compound derivatives. One study reported that while derivatives of this compound exhibited good cytotoxicity in Sulforhodamine B (SRB) assays against several human tumor cell lines, this compound itself showed no cytotoxicity at a concentration of 5 µM[1]. Another study found that an oxime derivative of this compound displayed anti-HIV-1 activity, whereas this compound itself had significantly lower efficacy[2]. These findings suggest that this compound may serve as a scaffold for the development of more potent anticancer agents, though its intrinsic activity appears to be modest.
Betulinic Acid: A Well-Established Anticancer Agent
In contrast, betulinic acid has demonstrated significant anticancer activity in a multitude of studies.
Table 1: Summary of In Vitro Cytotoxicity of Betulinic Acid
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CL-1 | Canine T-cell lymphoma | ~20 (significant growth inhibition) | [3] |
| CLBL-1 | Canine B-cell lymphoma | ~20 (significant growth inhibition) | [3] |
| D-17 | Canine osteosarcoma | ~20 (significant growth inhibition) | [3] |
| Human Melanoma | Melanoma | 1.1–4.8 µg/ml | [4] |
| Neuroblastoma | Neuroblastoma | 2–10 µg/ml | [4] |
| Ovarian Carcinoma | Ovarian Cancer | 1.8–4.5 µg/ml | [4] |
| Lung Carcinoma | Lung Cancer | 1.5–4.2 µg/ml | [4] |
In vivo, betulinic acid has shown remarkable efficacy in various animal models. Administration of betulinic acid has been found to suppress tumor growth in xenograft models of human ovarian cancer and melanoma[4]. Furthermore, it has been shown to inhibit tumor growth in a colon cancer xenograft model in athymic nude mice[5]. Studies have also demonstrated its ability to induce apoptosis and inhibit the metastasis of human colorectal cancer cells in vivo[6].
In Vitro vs. In Vivo Anti-inflammatory Activity
As with its anticancer properties, there is a notable absence of direct experimental data on the anti-inflammatory activity of this compound. Therefore, we again turn to the well-characterized anti-inflammatory profile of betulinic acid to infer the potential of this compound.
This compound: Unexplored Anti-inflammatory Potential
To date, no studies have been identified that specifically investigate the in vitro or in vivo anti-inflammatory effects of this compound.
Betulinic Acid: A Potent Anti-inflammatory Agent
Betulinic acid has been extensively studied for its anti-inflammatory properties, with demonstrated activity in both in vitro and in vivo models.
In vitro, betulinic acid has been shown to decrease the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in RAW 264.7 macrophages[7]. It also reduces the production of pro-inflammatory cytokines such as IL-6 through the modulation of the NF-κB pathway[7].
In vivo, betulinic acid exhibits potent anti-inflammatory effects. In a mouse model of lethal endotoxemia, treatment with betulinic acid resulted in 100% survival by reducing serum levels of TNF-α and increasing the anti-inflammatory cytokine IL-10[8]. In carrageenan-induced paw edema models, betulinic acid treatment has been shown to reduce swelling by decreasing the levels of pro-inflammatory mediators like COX-2, IL-1β, and TNF[7][9].
Table 2: Summary of In Vivo Anti-inflammatory Activity of Betulinic Acid
| Animal Model | Effect | Reference |
| Mouse model of endotoxemia | 100% survival, reduced TNF-α, increased IL-10 | [8] |
| Paw edema models | Reduced swelling, decreased COX-2, IL-1β, NO, and TNF levels, and reduced neutrophil infiltration.[7][9] | [7][9] |
| Sepsis models | Increased survival rate, decreased levels of MMP-9, ICAM-1, MCP-1, PGE2, IL-6, and TNF. | [9] |
Signaling Pathways
The precise signaling pathways modulated by this compound are yet to be elucidated. However, the known mechanisms of its precursor, betulinic acid, suggest potential targets.
This compound: Predicted Signaling Interactions
Given the structural similarities to betulinic acid, it is plausible that this compound may also interact with key inflammatory and cell survival pathways. However, without direct experimental evidence, this remains speculative.
Betulinic Acid: Modulation of NF-κB and MAPK Pathways
The anti-inflammatory effects of betulinic acid are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways[7][9]. Betulinic acid blocks the NF-κB signaling pathway by inhibiting the phosphorylation and degradation of IκB, which prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes[10].
References
- 1. researchgate.net [researchgate.net]
- 2. Oxime derivatives of betulonic acid and this compound as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 3. Antitumor Activity of Betulinic Acid and Betulin in Canine Cancer Cell Lines | In Vivo [iv.iiarjournals.org]
- 4. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulinic acid inhibits colon cancer cell and tumor growth and induces proteasome-dependent and -independent downregulation of specificity proteins (Sp) transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betulinic acid induces apoptosis and inhibits metastasis of human colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Potent anti-inflammatory activity of betulinic acid treatment in a model of lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Platanic Acid Derivatives vs. Standard Chemotherapy Drugs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the cytotoxic potential of novel Platanic acid derivatives against established chemotherapeutic agents, supported by experimental data and detailed protocols.
In the relentless pursuit of novel anticancer agents, natural products continue to be a rich source of inspiration. This compound, a pentacyclic triterpenoid, has emerged as a promising scaffold for the development of new cytotoxic compounds. This guide provides a head-to-head comparison of the in vitro efficacy of this compound derivatives against several standard-of-care chemotherapy drugs, presenting available data to inform future research and drug development efforts. While direct comparative studies are nascent, this guide synthesizes available data to offer a preliminary assessment.
Data Presentation: Cytotoxicity Profile
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound derivatives and standard chemotherapy drugs against various cancer cell lines. It is important to note that these values are compiled from different studies and direct, side-by-side experimental comparisons are limited. The data for this compound derivatives primarily stems from initial screening studies, highlighting their potential for further investigation.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound derivative 19 | HeLa | 24.5 ± 1.8 | [1] |
Table 1: Cytotoxicity of a this compound Derivative. This table presents the reported IC50 value for a specific oxime derivative of this compound against the HeLa human cervical cancer cell line.
| Compound | Cell Line | IC50 (µM) | Citation |
| Cisplatin | A2780 | ~1-5 | Inferred from multiple studies |
| Doxorubicin | A2780 | ~0.01-0.1 | Inferred from multiple studies |
| Paclitaxel | A2780 | ~0.001-0.01 | Inferred from multiple studies |
| 5-Fluorouracil | HeLa | ~1-10 | Inferred from multiple studies |
| Etoposide | HeLa | ~1-10 | Inferred from multiple studies |
Table 2: Representative Cytotoxicity of Standard Chemotherapy Drugs. This table provides a range of typical IC50 values for common chemotherapy agents against the A2780 ovarian cancer and HeLa cervical cancer cell lines, derived from a consensus of publicly available data. These values can vary depending on experimental conditions.
Mechanism of Action: A Glimpse into Cellular Effects
This compound Derivatives
Preliminary studies suggest that derivatives of this compound can induce apoptosis, or programmed cell death, in cancer cells. For instance, compound 17, a methyl (3β, 20R) 3-acetyloxy-20-amino-30-norlupan-28-oate, has been shown to induce apoptosis in A2780 ovarian carcinoma cells.[2] The precise molecular targets and signaling pathways involved are still under investigation and represent a critical area for future research.
References
Safety Operating Guide
Proper Disposal of Platanic Acid: A Guide for Laboratory Professionals
An important clarification regarding chemical nomenclature is crucial for ensuring laboratory safety. The query for "Platanic acid" may stem from a potential confusion with the similarly named but chemically distinct and significantly more hazardous compound, "Chloroplatinic acid." This guide provides disposal procedures for both substances, emphasizing the critical importance of accurate chemical identification prior to handling and disposal.
This compound is a naturally occurring pentacyclic triterpenoid, a type of organic acid.[1] In contrast, Chloroplatinic acid (often referred to as platinic acid) is a hazardous, corrosive, and toxic inorganic compound containing platinum. Due to the significant differences in their properties and associated risks, the disposal protocols for these two substances are vastly different.
Identifying Your Chemical
Before proceeding with any disposal protocol, it is imperative to verify the identity of the chemical. Consult the Safety Data Sheet (SDS) provided by the manufacturer. The CAS number is a definitive identifier:
| Chemical Name | CAS Number | Formula | Chemical Class |
| This compound | 6060-06-6 | C₂₉H₄₆O₄ | Pentacyclic Triterpenoid (Organic Acid) |
| Chloroplatinic acid | 16941-12-1 | H₂PtCl₆ | Inorganic Acid (Platinum Compound) |
Disposal Procedures for this compound
As a naturally derived organic acid, this compound does not possess the acute toxicity or corrosivity of strong inorganic acids. While specific disposal guidelines for this compound are not extensively documented due to its use primarily in research contexts, general principles for the disposal of non-hazardous or standard organic chemical waste should be followed. Some studies indicate that this compound and its derivatives may exhibit cytotoxic activity, warranting a cautious approach to its disposal.
Step-by-Step Disposal Protocol for this compound:
-
Consult the Safety Data Sheet (SDS): This is the primary source of information for handling and disposal. If an SDS is not available, treat the substance as a potentially hazardous chemical.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
If dissolved in a solvent, the solvent must also be identified on the label. Do not mix with incompatible waste streams.
-
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible chemicals.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. Do not pour this compound waste down the drain.
Disposal Procedures for Chloroplatinic Acid
Chloroplatinic acid is a corrosive and toxic substance that requires stringent disposal procedures. It can cause severe skin burns, eye damage, and allergic reactions.
Step-by-Step Disposal Protocol for Chloroplatinic Acid:
-
Consult the Safety Data Sheet (SDS): The SDS for Chloroplatinic acid will provide detailed information on its hazards and required safety precautions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves. All handling of Chloroplatinic acid should be done in a certified chemical fume hood.
-
Neutralization (for dilute solutions, if permissible by institutional policy):
-
Caution: Neutralization is an exothermic reaction and should only be performed by trained personnel.
-
Slowly add the dilute Chloroplatinic acid solution to a large volume of a weak base, such as a 5% sodium bicarbonate or soda ash solution, with constant stirring.
-
Monitor the pH of the solution. The target pH should be between 6 and 8.
-
Even after neutralization, the resulting solution will contain platinum salts and must be disposed of as hazardous waste.
-
-
Waste Collection:
-
Collect all Chloroplatinic acid waste, including neutralized solutions and contaminated materials, in a designated, leak-proof, and corrosion-resistant container (e.g., polyethylene).
-
The container must be clearly labeled as "Hazardous Waste: Chloroplatinic Acid" and include details of the contents (e.g., "neutralized solution," "contaminated gloves").
-
-
Storage: Store the waste container in a designated and secure satellite accumulation area, segregated from incompatible materials, particularly bases and reducing agents.
-
Arrange for Pickup: Contact your institution's EHS department for proper disposal. Due to its toxicity and the value of platinum, this waste may be sent for precious metal recovery.
Visualizing the Disposal Workflow
The following diagram illustrates a general decision-making process for the disposal of laboratory chemicals.
Caption: General workflow for laboratory chemical waste disposal.
By adhering to these guidelines and prioritizing accurate chemical identification, researchers can ensure the safe and compliant disposal of chemical waste, protecting both themselves and the environment.
References
Personal protective equipment for handling Platanic acid
Essential Safety and Handling Guide for Platinic Acid
Disclaimer: This document provides a summary of safety and handling procedures for platinic acid. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the full SDS for the specific product you are using before handling platinic acid.
Platinic acid, also known as hexachloroplatinic acid or dihydrogen hexahydroxyplatinate(IV), is a corrosive and toxic compound that requires strict adherence to safety protocols to prevent serious injury. It can cause severe skin burns, eye damage, and allergic reactions upon contact or inhalation.[1][2] This guide outlines the essential personal protective equipment (PPE), handling procedures, and emergency responses necessary for the safe management of platinic acid in a laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling platinic acid.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles and Face Shield | Tightly fitting safety goggles are essential.[3] A full-face shield should be worn where splashing is possible.[2] |
| Skin | Chemical-Resistant Gloves | Gloves must be inspected prior to use.[4] Use proper glove removal technique to avoid skin contact.[3] |
| Impervious Clothing | Wear fire/flame resistant and impervious clothing, such as a lab coat, apron, or coveralls, to prevent skin contact.[2][4] | |
| Respiratory | NIOSH-approved Respirator | A full-face respirator should be used if exposure limits are exceeded or irritation occurs.[4] For solids, a dust mask (e.g., N95) may be appropriate.[5] For solutions or where vapors are present, use air-purifying respirators with suitable cartridges.[3] In case of insufficient ventilation, wear suitable respiratory equipment.[6] A self-contained breathing apparatus is necessary for firefighting or emergency situations.[1][2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure safety. The following workflow outlines the key steps for working with platinic acid.
Handling and Experimental Workflow
Caption: Workflow for handling platinic acid.
Detailed Protocols
Pre-Experimental Setup
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific platinic acid product in use.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: All handling of platinic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] Ensure that an eyewash station and safety shower are readily accessible.[2]
Handling and Experimental Procedures
-
Avoid Dust and Vapor Formation: When working with solid platinic acid, handle it carefully to avoid creating dust.[1] For solutions, avoid the inhalation of vapors or mists.[3]
-
Prevent Contact: Avoid direct contact with skin and eyes.[4]
-
Safe Storage: Store platinic acid in a cool, dry, and well-ventilated area in a tightly closed container.[1][4]
Spill and Emergency Procedures
-
Spills:
-
Evacuate personnel from the immediate area.[1]
-
For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[1] Using a wet sweeping method or vacuuming can help to avoid dust dispersal.[2]
-
For liquid spills, use an inert absorbent material to soak up the substance.[3]
-
Place the absorbed material into a closed container for disposal as hazardous waste.[3]
-
Do not let the product enter drains.[1]
-
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and shoes.[2] Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Disposal Plan
-
Waste Collection: All platinic acid waste, including contaminated materials and unused product, must be collected in a suitable, closed, and clearly labeled container for hazardous waste.[1][3]
-
Disposal: Dispose of the hazardous waste through a licensed disposal company.[4] Adhere to all local, state, and federal regulations for hazardous waste disposal. Contaminated packaging should be disposed of as unused product.[3]
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. 六氢氧化铂酸 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS No.51850-20-5,Dihydrogen hexahydroxyplatinate Suppliers [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
